2-(Chloromethyl)phenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(chloromethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVARSKBWVMXPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402197 | |
| Record name | 2-(Chloromethyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15068-08-3 | |
| Record name | 2-(Chloromethyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)phenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Chloromethyl)phenyl Acetate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
2-(Chloromethyl)phenyl acetate, also known as 2-acetoxybenzyl chloride, is a bifunctional organic compound of significant interest to researchers and professionals in the field of drug development and fine chemical synthesis. Its structure, incorporating both a reactive benzyl chloride moiety and a protecting acetate group, renders it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and reactivity, with a particular focus on its strategic application in the synthesis of pharmacologically active agents.
Physicochemical Properties
This compound is a solid at room temperature with a relatively low melting point.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 15068-08-3 | [3] |
| Molecular Formula | C₉H₉ClO₂ | [3] |
| Molecular Weight | 184.62 g/mol | [3] |
| Melting Point | 32-37 °C | [2] |
| Boiling Point | 98-100 °C at 1.5 mm Hg | [2] |
| Density | 1.2 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.523 | [2] |
| Appearance | Solid |
Synthesis of this compound: A Strategic Approach
While various synthetic routes can be envisaged, a practical and efficient laboratory-scale synthesis of this compound commences with the readily available starting material, 2-hydroxybenzyl alcohol. The synthesis proceeds via a two-step sequence involving acetylation of the phenolic hydroxyl and benzylic alcohol groups, followed by selective chlorination of the benzylic acetate.
Part 1: Acetylation of 2-Hydroxybenzyl Alcohol
The initial step involves the exhaustive acetylation of 2-hydroxybenzyl alcohol to yield 2-acetoxybenzyl acetate. This transformation is crucial as it protects the phenolic hydroxyl group from undesired side reactions during the subsequent chlorination step. The choice of acetylating agent and reaction conditions is critical to ensure high conversion and purity.
Experimental Protocol: Synthesis of 2-Acetoxybenzyl Acetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxybenzyl alcohol (1 equivalent) in a suitable solvent such as toluene.
-
Addition of Reagents: Add acetic anhydride (2.2 equivalents) and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-acetoxybenzyl acetate.
Part 2: Selective Chlorination of 2-Acetoxybenzyl Acetate
The second and final step is the selective chlorination of the benzylic acetate to afford this compound. This reaction leverages the greater reactivity of the benzylic position towards radical halogenation compared to the aromatic ring.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a reflux condenser and a light source (e.g., a UV lamp), dissolve 2-acetoxybenzyl acetate (1 equivalent) in a non-polar solvent like carbon tetrachloride.
-
Initiation of Chlorination: Add a radical initiator, such as N-chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Reaction Conditions: Irradiate the mixture with the light source while heating to reflux. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining chlorine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation or recrystallization.
Stability and Deprotection of the Acetate Group
The acetate group is generally stable under neutral and mildly acidic conditions, allowing for selective manipulation of the benzyl chloride functionality. Deprotection to reveal the free phenol can be readily achieved under basic conditions, typically through hydrolysis with an aqueous base such as sodium hydroxide or potassium carbonate.
Applications in Drug Development and Agrochemicals
The unique structural features of this compound make it a valuable building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.
Intermediate in Fungicide and Insecticide Synthesis
Derivatives of this compound are utilized in the synthesis of certain fungicides and insecticides. For instance, the related compound 2-(chlorocarbonyl)phenyl acetate is a precursor for novel fungicides. [4][5][6]The carbamate insecticide benfuracarb, while not directly synthesized from this compound, shares a structural motif that highlights the importance of such intermediates in agrochemical development. [7][8][9][10]
Precursor to Pharmacologically Active Scaffolds
The reactivity of the chloromethyl group allows for its use as a handle to introduce the 2-acetoxybenzyl moiety into larger molecules. This is particularly relevant in the synthesis of compounds where the 2-hydroxybenzyl substructure is a key pharmacophore. For example, analogs of furosemide, a loop diuretic, have been synthesized to explore their potential in treating Alzheimer's disease by targeting both β-amyloid aggregation and neuroinflammation. [11][12][13][14][15]While not a direct precursor in the traditional synthesis of furosemide itself, this compound represents a strategic starting material for the generation of a library of such analogs for structure-activity relationship (SAR) studies.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system.
Conclusion
This compound is a versatile and valuable synthetic intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its preparation from readily available starting materials, coupled with the orthogonal reactivity of its functional groups, allows for its strategic incorporation into complex molecular targets. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher or scientist aiming to leverage its synthetic potential.
References
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An In-Depth Technical Guide to 2-(Chloromethyl)phenyl acetate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern synthetic chemistry and drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, bifunctional reagents that offer orthogonal reactivity are of particular interest. This guide provides a comprehensive technical overview of 2-(chloromethyl)phenyl acetate, a valuable reagent whose utility is rooted in the distinct reactivity of its benzylic chloride and phenyl acetate moieties. We will delve into its chemical identity, synthesis, reactivity profile, and its applications as a key intermediate in the synthesis of molecules of pharmaceutical interest. This document is intended to serve as a practical resource for researchers, offering not only established protocols but also the underlying chemical principles that govern its reactivity, thereby empowering the reader to rationally design and execute novel synthetic strategies.
Chemical Identity and Physicochemical Properties
CAS Number: 15068-08-3[1]
Molecular Formula: C₉H₉ClO₂[1]
Molecular Weight: 184.62 g/mol [1]
IUPAC Name: [2-(chloromethyl)phenyl] acetate
Molecular Structure
The molecular structure of this compound is characterized by a benzene ring substituted at the 1- and 2-positions with an acetate group and a chloromethyl group, respectively.
Figure 1. 2D Molecular Structure of this compound.
The presence of two distinct functional groups, a reactive benzylic halide and a labile ester, makes this molecule a versatile intermediate in organic synthesis.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and for the design of reaction conditions.
| Property | Value | Reference |
| Melting Point | 32-37 °C | |
| Boiling Point | 98-100 °C at 1.5 mmHg | |
| Density | 1.2 g/mL at 25 °C | |
| Refractive Index | n20/D 1.523 | |
| Flash Point | >230 °F |
Synthesis of this compound
The synthesis of this compound can be approached through a few strategic pathways. A logical and commonly employed method involves the acetylation of the corresponding phenol, 2-(chloromethyl)phenol. This precursor can be synthesized from the more readily available 2-(hydroxymethyl)phenol.
Conceptual Synthetic Pathway
The overall synthetic transformation can be visualized as a two-step process starting from 2-(hydroxymethyl)phenol.
Sources
An In-depth Technical Guide to 2-(Chloromethyl)phenyl acetate: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-(chloromethyl)phenyl acetate, a versatile bifunctional reagent with significant potential in organic synthesis and drug development. This document will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in the pharmaceutical industry.
Chemical Identity and Properties
IUPAC Name: [2-(chloromethyl)phenyl] acetate[1]
Synonyms: 2-acetoxybenzyl chloride, acetic acid 2-chloromethyl-phenyl ester[1]
CAS Number: 15068-08-3[1]
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 98-100 °C at 1.5 mm Hg | [2] |
| Density | 1.2 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.523 | [2] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process commencing with the acetylation of 2-(hydroxymethyl)phenol, followed by the chlorination of the benzylic alcohol. This approach allows for a controlled and high-yielding production of the target molecule.
Step 1: Acetylation of 2-(Hydroxymethyl)phenol
The initial step involves the protection of the phenolic hydroxyl group as an acetate ester. This is a crucial maneuver to prevent unwanted side reactions during the subsequent chlorination of the benzylic alcohol. Acetic anhydride is a common and effective acetylating agent for this transformation.
Experimental Protocol: Synthesis of 2-(Hydroxymethyl)phenyl acetate
-
Materials: 2-(Hydroxymethyl)phenol, acetic anhydride, pyridine (or a non-nucleophilic base), dichloromethane (DCM), 1 M hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 2-(hydroxymethyl)phenol (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath. The pyridine acts as a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution. The exothermic reaction should be controlled by the rate of addition.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl to neutralize the excess pyridine.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(hydroxymethyl)phenyl acetate.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 2: Chlorination of 2-(Hydroxymethyl)phenyl acetate
With the phenolic hydroxyl group protected, the benzylic alcohol can be selectively converted to a benzyl chloride. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, proceeding via a nucleophilic substitution reaction.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-(Hydroxymethyl)phenyl acetate, thionyl chloride, dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2-(hydroxymethyl)phenyl acetate (1.0 eq) in anhydrous dichloromethane in a flask equipped with a reflux condenser and a gas trap for HCl and SO₂.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. The choice of thionyl chloride is strategic as its byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed, simplifying the workup.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain this compound. The product can be further purified by column chromatography if needed.
-
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Mechanistic Insights
This compound possesses two key reactive sites: the benzylic chloride and the phenyl acetate ester. This dual functionality makes it a valuable bifunctional building block in organic synthesis.
Reactivity of the Benzylic Chloride
The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. Benzyl chlorides are significantly more reactive than alkyl chlorides in Sₙ1 and Sₙ2 reactions due to the stabilization of the carbocation intermediate (Sₙ1) or the transition state (Sₙ2) by the adjacent phenyl ring.[3][4] This enhanced reactivity allows for the facile introduction of the 2-acetoxybenzyl moiety onto a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.
Caption: Generalized Sₙ2 reaction at the benzylic position.
Reactivity of the Phenyl Acetate
The phenyl acetate group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding phenol, 2-(chloromethyl)phenol.[5][6] This deprotection step can be strategically employed in a synthetic sequence to unmask the phenolic hydroxyl group for further functionalization. The hydrolysis is typically base-catalyzed and proceeds through a nucleophilic acyl substitution mechanism.[6]
Applications in Drug Development and Research
The unique combination of a reactive electrophile and a protected phenol makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[7][8]
-
Scaffold for Biologically Active Molecules: The 2-acetoxybenzyl group can serve as a core scaffold for the synthesis of various therapeutic agents. The benzylic position allows for the attachment of different pharmacophores through nucleophilic substitution.
-
Linker Moiety: It can be used as a linker to connect two different molecular fragments. The chloromethyl group can react with one molecule, and after deprotection of the acetate, the resulting phenolic hydroxyl can be functionalized with another molecule.
-
Prodrug Synthesis: The acetate group can act as a prodrug moiety, which is cleaved in vivo to release the active phenolic drug.
Characterization
A comprehensive characterization of this compound is essential to confirm its identity and purity. The following are the expected spectral characteristics:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet corresponding to the methyl protons of the acetate group is expected around δ 2.1-2.3 ppm.
-
A singlet for the benzylic protons of the chloromethyl group should appear around δ 4.5-4.7 ppm.
-
The aromatic protons will exhibit a complex multiplet pattern in the region of δ 7.0-7.5 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The methyl carbon of the acetate group should resonate around δ 20-22 ppm.
-
The benzylic carbon of the chloromethyl group is expected in the range of δ 45-47 ppm.
-
Aromatic carbons will appear between δ 120-150 ppm.
-
The carbonyl carbon of the acetate group will be observed downfield, typically around δ 168-170 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretching of the ester carbonyl group is expected around 1760-1770 cm⁻¹.
-
C-O stretching of the acetate will appear in the 1200-1250 cm⁻¹ region.
-
C-Cl stretching of the chloromethyl group will be observed in the fingerprint region, typically around 650-800 cm⁻¹.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 184 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a chlorine atom.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
-
Hazards: Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye damage.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis and drug discovery. Its dual reactivity, stemming from the benzylic chloride and phenyl acetate functionalities, allows for its use as a flexible building block and linker in the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting.
References
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Ko, E. J., et al. (2000). Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclodododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. Inorganic Chemistry, 39(23), 5363-5368. [Link]
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PubChem. Methyl 2-[2-(chloromethyl)phenyl]acetate. [Link]
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Allen. Benzyl chloride is more reactive than chlorobenzene towards nucleophilic substitution. Explain.[Link]
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Pearson. Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?[Link]
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Nottebohm, B., et al. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. [Link]
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Why Chemistry. (2019). Why benzyl chloride is highly reactive in SN1 reaction in spite of primary alkyl halide. [Link]
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Bensley, B., & Kohnstam, G. (1957). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed), 4747-4754. [Link]
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Sharma, P., et al. (2017). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1546–1550. [Link]
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A Technical Guide to the Spectral Analysis of 2-(Chloromethyl)phenyl Acetate
This in-depth technical guide provides a comprehensive analysis of the spectral characteristics of 2-(Chloromethyl)phenyl acetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide also outlines detailed experimental protocols for acquiring this data, ensuring scientific integrity and reproducibility.
Molecular Structure and Overview
This compound (C₉H₉ClO₂) is an organic compound with a molecular weight of 184.62 g/mol .[1][2][3] Its structure consists of a phenyl acetate group substituted with a chloromethyl group at the ortho position. This substitution pattern significantly influences the molecule's electronic environment and, consequently, its spectral properties. Understanding these properties is crucial for its identification, characterization, and application in synthetic chemistry and drug discovery.
Predicted Spectral Data
Due to the limited availability of published experimental spectra for this compound, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the known effects of substituent groups on the benzene ring and by comparing with related structures like phenyl acetate and its isomers.
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the acetyl methyl protons.
-
Aromatic Protons (4H): The four protons on the benzene ring will appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The ortho-substitution pattern leads to a more complex splitting pattern compared to a para-substituted isomer.
-
Chloromethyl Protons (-CH₂Cl, 2H): A singlet is predicted around δ 4.6-4.8 ppm. The deshielding effect of the adjacent chlorine atom and the phenyl ring shifts this signal downfield.
-
Acetyl Protons (-COCH₃, 3H): A sharp singlet is expected around δ 2.2-2.3 ppm.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 169-171 | Typical range for an ester carbonyl carbon. |
| Aromatic C-O | 148-150 | The carbon attached to the ester oxygen is deshielded. |
| Aromatic C-CH₂Cl | 132-134 | The carbon bearing the chloromethyl group. |
| Aromatic C-H | 126-130 | Aromatic carbons with attached protons. |
| Aromatic C-H | 122-124 | Aromatic carbons with attached protons. |
| Chloromethyl (-CH₂Cl) | 43-46 | The carbon is significantly deshielded by the chlorine atom. |
| Acetyl (-CH₃) | 20-22 | Typical range for an acetyl methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| C=O (Ester) | 1760-1770 | Stretch |
| C-O (Ester) | 1200-1250 | Stretch |
| C-Cl (Alkyl Halide) | 650-750 | Stretch |
| C-H (Aromatic) | 3000-3100 | Stretch |
| C=C (Aromatic) | 1450-1600 | Stretch |
| C-H (Alkyl) | 2850-2950 | Stretch |
The strong carbonyl stretch is a key diagnostic peak. The presence of both aromatic and alkyl C-H stretches, along with the C-Cl and ester C-O stretches, would be characteristic of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely be used.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 184, with a smaller M+2 peak at m/z = 186 due to the isotopic abundance of ³⁷Cl.
-
Key Fragmentation Pathways:
-
Loss of the acetyl group (•COCH₃) to give a fragment at m/z = 141.
-
Loss of the chloromethyl radical (•CH₂Cl) to give a fragment at m/z = 135.
-
A base peak is predicted at m/z = 107, corresponding to the formation of the hydroxytropylium ion after rearrangement.
-
Experimental Protocols
To obtain high-quality spectral data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance the signal. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation (ATR-FTIR):
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).
-
Instrumentation: Employ a mass spectrometer capable of Electron Ionization (EI).
-
Data Acquisition (EI-MS):
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-250).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizations
To further aid in the understanding of the spectral analysis of this compound, the following diagrams are provided.
Figure 2: A typical workflow for NMR spectral acquisition.
Figure 3: Predicted major fragmentation pathway in EI-MS.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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NIST. (n.d.). 2-Chloroethyl phenyl acetate. Retrieved from [Link]
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ResearchGate. (n.d.). APCI-MS fragmentation patterns of A phenyl acetate 3 and B vitamin E.... Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Grimme, S. (2013). Quantum Chemical Calculation of Electron Ionization Mass Spectra for General Organic and Inorganic Molecules. Angewandte Chemie International Edition, 52(24), 6306-6312. Retrieved from [Link]
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- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
- Commons, C. P. J., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 643-651.
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LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000481 Phenyl Acetate. Retrieved from [Link]
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Chegg. (2023, November 6). Solved Shown here is the 1H NMR spectrum for phenyl acetate. Retrieved from [Link]
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LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
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Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of PhOAc is obtained in the C=O stretching frequency.... Retrieved from [Link]
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LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling of 2-(Chloromethyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the essential safety and handling precautions for 2-(Chloromethyl)phenyl acetate (CAS Number: 15068-08-3). As a reactive benzylic halide and a potential alkylating agent, this compound necessitates stringent safety protocols to mitigate risks in a research and drug development setting. This document moves beyond a simple recitation of procedures to explain the scientific rationale behind each recommendation, empowering laboratory personnel to work safely and effectively.
Understanding the Inherent Risks: A Chemically-Informed Perspective
This compound is a bifunctional molecule, with its reactivity dominated by the chloromethyl group. This functional group classifies the compound as a benzylic halide, which are known to be reactive alkylating agents. The primary concern with such compounds is their ability to covalently modify biological macromolecules, such as DNA and proteins. This reactivity is the underlying reason for the significant health hazards associated with this and similar compounds.
The phenyl acetate moiety, while less reactive, can undergo hydrolysis, particularly under basic or acidic conditions, to liberate phenol and acetic acid. While the primary hazards are associated with the alkylating nature of the chloromethyl group, understanding the complete chemical profile of the molecule is crucial for safe handling.
GHS Classification and Hazard Profile
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear and concise summary of the hazards associated with this compound.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
Data sourced from PubChem.[1]
The "Danger" signal word and the H318 statement underscore the severe risk of eye damage, which can be irreversible. The potential for skin sensitization (H317) is also a significant concern, as initial exposures may not produce a severe reaction, but subsequent contact can lead to a severe allergic response.
The Alkylating Threat: Mechanistic Insights
The toxicity of this compound is intrinsically linked to its reactivity as an alkylating agent. The benzylic chloride is susceptible to nucleophilic attack by biological molecules. This is due to the stability of the resulting benzylic carbocation intermediate, which is resonance-stabilized by the aromatic ring.
This reaction can lead to DNA damage, protein inactivation, and other cellular disruptions, which are the basis for the observed toxicity and the suspected carcinogenicity of related compounds like benzyl chloride.[2][3][4]
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
Given the hazardous nature of this compound, a multi-layered approach to exposure control is mandatory. This begins with robust engineering controls, supplemented by appropriate personal protective equipment (PPE).
Primary Engineering Controls
All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood. The fume hood provides the primary barrier, capturing and exhausting vapors and preventing inhalation exposure. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to provide adequate protection against the specific hazards of this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | The H318 classification ("Causes serious eye damage") necessitates this dual layer of protection to prevent any contact with the eyes. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Nitrile provides good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove. |
| Body Protection | A flame-resistant lab coat, worn fully buttoned. | Protects against splashes and prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required when working in a certified chemical fume hood. | A properly functioning fume hood provides adequate respiratory protection. In the event of a large spill or fume hood failure, a respirator with an organic vapor cartridge may be necessary as part of an emergency response. |
Safe Handling and Storage Protocols: A Proactive Approach
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling Procedures
-
Weighing: Weigh solid this compound in a fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Solution Preparation: When dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.
-
Reactions: Conduct all reactions in a fume hood. Ensure that the reaction setup is secure and that any potential for pressure buildup is mitigated.
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, strong bases, and nucleophilic reagents, as these can lead to vigorous or exothermic reactions. Benzyl chlorides are known to react with amines and alcohols.[5][6][7]
Storage Requirements
-
Location: Store in a cool, dry, well-ventilated area, away from incompatible materials.
-
Container: Keep the container tightly closed to prevent the ingress of moisture, which can lead to hydrolysis. The hydrolysis of phenyl esters can be accelerated by acidic or basic conditions.[8][9][10]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all appropriate GHS hazard pictograms and statements.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a rapid and informed response is crucial to minimize harm.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill Response
For any spill, the immediate priority is to ensure the safety of all personnel.
For a small spill (contained within a fume hood):
-
Ensure you are wearing appropriate PPE (double nitrile gloves, lab coat, and chemical splash goggles with a face shield).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area. A solution of sodium bicarbonate can be used to neutralize any residual acidity from potential hydrolysis, followed by a thorough cleaning with soap and water. For spills of known alkylating agents, some protocols recommend decontamination with a solution of sodium thiosulfate to quench the reactive species.[11]
For a large spill (outside of a fume hood or if you are unsure):
-
Evacuate the area immediately.
-
Alert others and your supervisor.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal: A Cradle-to-Grave Responsibility
As a halogenated organic compound and a potential alkylating agent, all waste containing this compound must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste, including unused product, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), in a clearly labeled, sealed, and compatible container.
-
Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated organic waste is often incinerated at high temperatures.
-
Empty Containers: "Empty" containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12][13]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following rules but of understanding the chemical principles that underpin them. Its nature as a reactive alkylating agent necessitates a proactive and vigilant approach to safety. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you can effectively mitigate the risks associated with this valuable research chemical and contribute to a culture of safety within your organization.
References
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- U.S. Environmental Protection Agency. (2008). Provisional Peer Reviewed Toxicity Values for Benzyl chloride.
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- Radhakrishnamurti, P. S., & Sahu, N. C. (1981). Kinetics of reaction of benzyl halides with amines in mixed solvents. Proceedings of the Indian National Science Academy, Part A: Physical Sciences, 47(2), 143-148.
- Kirby, A. J., & Lancaster, P. W. (1972). Summary of the rate constants for the hydrolysis of p-nitrophenyl esters in water at 30 °C and I = 0.2. Journal of the Chemical Society, Perkin Transactions 2, (10), 1206-1214.
- International Agency for Research on Cancer. (1999). α-Chlorinated toluenes and benzoyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon, FR: IARC.
- Danish Environmental Protection Agency. (2014). Survey of benzyl chloride (CAS no. 100-44-7).
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- Yutilova, K. S., Bakhtin, S. G., Shved, O. M., & Bespalko, Y. M. (2015). Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. Journal of Chemistry and Technologies, 23(2), 5-10.
- Reddit. (2021). Is nucleophilic substitution of a secondary Amine using benzoyl chloride possible?
- Sung, D. D., & De, S. (2015). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry, 80(17), 8637–8645.
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A Comprehensive Technical Guide to the Solubility of 2-(Chloromethyl)phenyl Acetate in Common Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 2-(Chloromethyl)phenyl acetate, a key intermediate in pharmaceutical synthesis and organic chemistry. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multifaceted approach, combining theoretical predictions with detailed experimental protocols to empower researchers, scientists, and drug development professionals in their work with this compound.
Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. This compound (CAS No: 15068-08-3) possesses a molecular formula of C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1][2][3] Its structure, featuring a phenyl ring, an ester group, and a chloromethyl substituent, dictates its polarity and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | [1][2] |
| Molecular Weight | 184.62 g/mol | [1][2][3] |
| Melting Point | 32-37 °C | [4] |
| Boiling Point | 98-100 °C at 1.5 mm Hg | [4] |
| XLogP3 | 2.3 | [1] |
The calculated XLogP3 value of 2.3 suggests that this compound has a moderately lipophilic character, indicating a preference for organic solvents over water.[1] The presence of the ester group provides a polar region capable of dipole-dipole interactions, while the chlorinated aromatic ring contributes to its nonpolar characteristics.
Theoretical Solubility Prediction: A "Like Dissolves Like" Approach
In the absence of direct experimental solubility data, the principle of "like dissolves like" serves as a powerful predictive tool.[5] The solubility of an organic compound is governed by its polarity and its ability to form intermolecular forces, such as hydrogen bonds and van der Waals interactions, with the solvent.[6]
Based on its structure, this compound is expected to exhibit good solubility in a range of common organic solvents. To provide a more quantitative prediction, we can draw comparisons with structurally similar compounds:
-
Benzyl acetate , which shares the phenyl acetate core, is soluble in benzene, chloroform, and miscible with ethanol, ether, and acetone.[7] It is, however, insoluble in water.[1]
-
Chlorotoluene is miscible with ethanol, acetone, ether, benzene, carbon tetrachloride, and heptane, but only slightly soluble in water.[4][8][9]
Given these analogs, this compound is predicted to be soluble in:
-
Aprotic polar solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF) due to favorable dipole-dipole interactions with the ester group.
-
Aromatic hydrocarbons like toluene and benzene, owing to the compatibility of the phenyl rings.
-
Chlorinated solvents such as dichloromethane and chloroform.
-
Alcohols like methanol, ethanol, and isopropanol, although the solubility may be slightly lower compared to aprotic polar solvents due to the energy required to disrupt the hydrogen bonding network of the alcohols.
Conversely, it is expected to have very low solubility in nonpolar aliphatic hydrocarbons like hexane and cyclohexane, and to be practically insoluble in water .
Hansen Solubility Parameters (HSP)
For a more refined prediction, Hansen Solubility Parameters (HSP) can be employed. HSP theory decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10][11] A solute is likely to dissolve in a solvent if their HSP values are similar. The distance (Ra) between the HSP of the solute and solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is probable.[11]
Below is a table of HSPs for common organic solvents that can be used in such an experimental determination.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Water | 15.5 | 16.0 | 42.3 |
Data compiled from various sources.[2][12]
Experimental Determination of Solubility
To obtain definitive solubility data, experimental measurement is essential. The following section provides detailed protocols for determining the equilibrium solubility of this compound.
The Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[13][14] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the saturated solution.
Caption: Workflow for the shake-flask solubility determination method.
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid will remain at equilibrium.[13]
-
Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[13] The attainment of equilibrium can be confirmed by measuring the concentration at different time points until a constant value is achieved.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a short period to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial to remove any undissolved solid particles.[13]
-
Analysis: Determine the concentration of this compound in the filtrate using a suitable analytical method, such as gravimetric analysis or UV-Vis spectroscopy.
Analytical Techniques for Concentration Determination
This is a straightforward and robust method for determining solubility, particularly for non-volatile solutes.[15][16][17]
Caption: Workflow for determining solubility via the gravimetric method.
Protocol:
-
Accurately weigh a clean, dry evaporating dish.[15]
-
Pipette a precise volume (e.g., 5 or 10 mL) of the filtered saturated solution into the pre-weighed dish.
-
Reweigh the dish containing the solution to determine the mass of the solution.
-
Carefully evaporate the solvent. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature below the boiling point of the solute to avoid loss of material.
-
Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.[15]
-
Repeat the drying and weighing process until a constant weight is obtained.
-
The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.
-
Solubility can then be expressed in various units, such as g/100 mL or g/100 g of solvent.
This method is suitable if the solute has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.[18][19] It is a sensitive technique that requires smaller sample volumes.
Protocol:
-
Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.[20]
-
Analyze the Saturated Solution: Take a precise aliquot of the filtered saturated solution and dilute it with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted sample at λmax.
-
Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate Solubility: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
High-Throughput Solubility Screening
For rapid screening of solubility in multiple solvents, high-throughput methods can be employed. These often utilize 96-well plates and automated liquid handling systems.[21][22][23] Detection methods can include nephelometry (light scattering) to detect precipitation, or UV-Vis plate readers for concentration measurement after filtration.[21][24] While these methods are faster, they may be less accurate than the traditional shake-flask method.
Conclusion
While direct, published solubility data for this compound is scarce, a combination of theoretical prediction based on its physicochemical properties and structural analogs, along with robust experimental methods, provides a clear pathway to understanding its behavior in common organic solvents. The "like dissolves like" principle suggests good solubility in polar aprotic, aromatic, and chlorinated solvents, and poor solubility in water and nonpolar aliphatic hydrocarbons. For precise quantitative data, the shake-flask method coupled with either gravimetric or UV-Vis analysis is recommended. The protocols and theoretical framework presented in this guide are designed to equip researchers with the necessary tools to confidently and accurately determine the solubility of this compound, facilitating its effective use in synthesis, purification, and formulation development.
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ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]
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"2-(Chloromethyl)phenyl acetate" as a chemical intermediate in organic synthesis
An In-depth Technical Guide to 2-(Chloromethyl)phenyl Acetate as a Chemical Intermediate in Organic Synthesis
Authored by a Senior Application Scientist
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the strategic use of bifunctional intermediates is paramount for the efficient construction of complex molecular architectures. This compound is one such versatile building block, possessing two distinct reactive centers that can be selectively manipulated. Its structure, featuring a reactive benzylic chloride and a labile acetate ester on a phenyl ring, makes it a valuable precursor in a multitude of synthetic transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a particular focus on its role in the development of pharmaceutical and agrochemical compounds. We will delve into the mechanistic underpinnings of its reactivity and provide practical, field-proven experimental protocols for its use.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 32-37 °C | [3] |
| Boiling Point | 98-100 °C at 1.5 mm Hg | [3] |
| Density | 1.2 g/mL at 25 °C | [3] |
| CAS Number | 15068-08-3 | [1] |
| IUPAC Name | [2-(chloromethyl)phenyl] acetate | [1] |
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.[4]
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage | H318: Causes serious eye damage |
| Skin Sensitization | H317: May cause an allergic skin reaction |
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5] Always consult the full Safety Data Sheet (SDS) before use.[5][6]
Synthesis of this compound
The preparation of this compound and its derivatives can be achieved through various synthetic routes. One notable method involves the ring-opening of 3-isochromanone. This approach is particularly advantageous as it can be performed at ambient temperatures.[7]
The process involves treating 3-isochromanone with a thionyl halide, such as thionyl chloride, in the presence of methanol.[7] This reaction efficiently yields the corresponding methyl 2-(halomethyl)phenylacetate. While this specific patent describes the synthesis of the methyl ester, a similar principle can be applied to obtain the acetate ester.
A general workflow for a related synthesis is outlined below:
Synthesis of Pharmaceutical and Agrochemical Intermediates
Derivatives of 2-(chloromethyl)phenylacetic acid are crucial intermediates in the production of certain fungicides and other bioactive molecules. [7][16]The chloromethylphenyl acetate scaffold can be elaborated into more complex structures through reactions at both the chloromethyl and acetate positions. For instance, the synthesis of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate, an important agrochemical intermediate, utilizes a related starting material. [10]
Experimental Protocol: Williamson Ether Synthesis with this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of an aryl ether using this compound and a generic alcohol/phenol.
Objective: To synthesize a 2-(alkoxymethyl)phenyl acetate derivative via an SN2 reaction.
Materials and Reagents:
-
This compound
-
Alcohol or Phenol (e.g., ethanol, phenol)
-
Sodium hydride (NaH) or Potassium hydroxide (KOH)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide/Phenoxide Formation:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the chosen alcohol or phenol (1.0 equivalent) in anhydrous DMF.
-
To this stirring solution, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Caution: NaH reacts violently with water and is flammable.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
-
SN2 Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the stirring alkoxide/phenoxide solution at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours. [8]
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature and cautiously quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). [8] * Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL). [8]
-
-
Purification and Characterization:
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. [9][10]
-
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its bifunctional nature, with a reactive benzylic chloride and a cleavable acetate ester, provides chemists with a powerful tool for constructing complex molecules. A deep understanding of its reactivity, coupled with robust and optimized experimental protocols, enables its effective application in the synthesis of a wide range of compounds, particularly in the fields of drug discovery and agrochemicals. The principles and procedures outlined in this guide are intended to equip researchers and scientists with the knowledge to confidently and safely utilize this important synthetic building block in their work.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-[2-(chloromethyl)phenyl]acetate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2-chloromethylphenyl acetic acid derivatives.
-
Indagoo Research Chemicals. (2025). Safety Data Sheet: Methyl 2-(2-(chloromethyl)phenyl)acetate. Retrieved from [Link]
-
University of Wisconsin-Green Bay. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
IUCr. (2025). Crystal structure of chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate. Retrieved from [Link]
-
St. Norbert College. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
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-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(Chlorocarbonyl)phenyl acetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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-
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Discovery and history of "2-(Chloromethyl)phenyl acetate"
An In-Depth Technical Guide to 2-(Chloromethyl)phenyl acetate: Synthesis, Properties, and Application as an ortho-Quinone Methide Precursor
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile and pivotal reagent in modern organic synthesis. The document delves into its historical context, synthesis, chemical properties, and characterization. The core focus is on its primary application as a stable, bench-top precursor for the in-situ generation of ortho-quinone methide (o-QM), a highly reactive but synthetically valuable intermediate. We will explore the mechanistic principles behind o-QM formation and its subsequent trapping in various cycloaddition and conjugate addition reactions. Detailed, field-tested protocols and safety information are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their synthetic endeavors.
Introduction and Historical Context
This compound, also known as o-acetoxybenzyl chloride, is a bifunctional organic compound that has gained significant traction as a key building block in synthetic chemistry. Its structure, featuring a chloromethyl group and an acetate ester on an aromatic ring, makes it an excellent and storable precursor for the transient intermediate, ortho-quinone methide (o-QM).
The story of this compound is intrinsically linked to the history of o-QMs. These reactive species were first proposed as early as 1907.[1] However, due to their high reactivity and transient nature, direct evidence of their existence only emerged decades later through advanced spectroscopic and trapping techniques.[1][2] The development of stable, easily handleable precursors was a critical breakthrough that "tamed" the reactivity of o-QMs, allowing chemists to harness their synthetic potential.[3][4] this compound emerged as one such ideal precursor, offering a reliable method for generating o-QMs under controlled conditions, thereby unlocking a vast array of synthetic transformations.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's properties is fundamental to its successful application. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 15068-08-3 | [5][6] |
| Molecular Formula | C₉H₉ClO₂ | [6][7] |
| Molecular Weight | 184.62 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Melting Point | 32-37 °C (lit.) | [7] |
| Boiling Point | 98-100 °C @ 1.5 mmHg (lit.) | [7] |
| Density | 1.2 g/mL at 25 °C (lit.) | [7] |
| Refractive Index | n20/D 1.523 (lit.) | [7] |
Spectroscopic Characterization (¹H and ¹³C NMR)
The structural integrity of this compound should be confirmed by NMR spectroscopy prior to use.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.4-7.1 ppm (m, 4H): A complex multiplet corresponding to the four protons on the aromatic ring.
-
δ ~4.6 ppm (s, 2H): A sharp singlet for the two protons of the chloromethyl group (-CH₂Cl).
-
δ ~2.3 ppm (s, 3H): A sharp singlet for the three protons of the acetate methyl group (-OCOCH₃).
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~169.0 ppm: Carbonyl carbon of the acetate group.
-
δ ~148.0 ppm: Aromatic carbon attached to the acetate group.
-
δ ~132.0-126.0 ppm: Four aromatic carbons (CH).
-
δ ~129.0 ppm: Aromatic carbon attached to the chloromethyl group.
-
δ ~45.0 ppm: Chloromethyl carbon (-CH₂Cl).
-
δ ~21.0 ppm: Acetate methyl carbon (-OCOCH₃).
-
Synthesis of this compound
The compound is commercially available from various suppliers.[5] However, for large-scale applications or in-house preparation, several synthetic routes can be employed. A common and efficient method involves the ring-opening of 3-isochromanone.[8]
Synthesis via Ring-Opening of 3-Isochromanone
This process leverages the reaction of 3-isochromanone with thionyl chloride in the presence of methanol to yield the related methyl ester, methyl 2-(chloromethyl)phenylacetate.[8] While this patent describes the synthesis of the methyl ester, a similar principle applies for the synthesis of the parent acid which can then be acetylated. A more direct, albeit less documented, approach would be the selective chlorination of 2-methylphenyl acetate.
A plausible and efficient laboratory-scale synthesis involves the acetylation of 2-(chloromethyl)phenol.
Experimental Protocol: Acetylation of 2-(chloromethyl)phenol
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)phenol (10.0 g, 70.1 mmol).
-
Dissolution: Dissolve the starting material in dichloromethane (DCM, 100 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (11.7 mL, 84.1 mmol, 1.2 equiv.) followed by the dropwise addition of acetyl chloride (6.0 mL, 84.1 mmol, 1.2 equiv.).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Caption: Workflow for the synthesis of this compound.
Core Application: The Generation of ortho-Quinone Methide (o-QM)
The primary utility of this compound is its role as a stable precursor to the highly reactive o-quinone methide intermediate. This transformation is typically induced by a Lewis acid or a base, which facilitates the elimination of the acetate and chloride groups.
Mechanism of o-QM Generation
The generation of the o-QM proceeds via a two-step elimination process. A Lewis acid can coordinate to the acetate's carbonyl oxygen, enhancing its leaving group ability. Subsequent loss of the chloride ion, driven by the formation of a conjugated system, generates the o-QM.
Caption: Generation of o-QM from this compound. (Note: Actual chemical structure images would be used in a real document)
This in-situ generation is critical; it ensures that the highly reactive o-QM is formed in low concentrations in the presence of a trapping agent, minimizing undesired side reactions and polymerization.
Synthetic Utility of the o-QM Intermediate
The generated o-QM is an electron-deficient species that readily reacts with a wide range of nucleophiles and dienophiles.[2] Its reactivity is similar to that of an α,β-unsaturated ketone.[2]
[4+2] Cycloaddition Reactions (Diels-Alder)
o-QMs are excellent partners in Diels-Alder reactions with electron-rich alkenes, leading to the formation of chromane skeletons, which are common motifs in natural products and pharmaceuticals.[3][4]
1,4-Conjugate Addition Reactions (Michael Addition)
A variety of soft nucleophiles, including enolates, organometallics, and heterocycles, can add to the exocyclic methylene carbon of the o-QM in a Michael-type fashion. This reaction is a powerful tool for introducing substituents at the ortho-position of a phenol.[3]
Caption: Major reaction pathways for o-QMs generated in situ.
Applications in Agrochemical and Pharmaceutical Synthesis
The versatility of this compound as an o-QM precursor has made it a valuable intermediate in the synthesis of complex molecules. It is cited in patents for the manufacture of agricultural compounds, particularly fungicides.[8] The chromane and substituted phenol motifs generated from its chemistry are prevalent in a wide range of bioactive molecules, highlighting its potential in drug discovery programs.[9]
Safety and Handling
As a reactive chemical, this compound must be handled with appropriate care.
-
Hazards: The compound is harmful if swallowed, causes skin irritation, may lead to an allergic skin reaction, and can cause serious eye damage.[6] It is also a lachrymator.
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases. The compound is classified as a dangerous good for transport.[10]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a simple aromatic compound; it is a sophisticated tool for the controlled generation of a powerful synthetic intermediate. Its stability, combined with its ability to reliably produce ortho-quinone methides under mild conditions, grants chemists access to a wealth of synthetic transformations. For researchers in both academic and industrial settings, particularly in the fields of total synthesis, methodology development, and medicinal chemistry, a thorough understanding of this reagent provides a significant strategic advantage in the construction of complex molecular architectures.
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An In-Depth Technical Guide to the Mechanism of Action of 2-(Chloromethyl)phenyl Acetate in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the mechanistic underpinnings of 2-(chloromethyl)phenyl acetate as a potent alkylating agent. Moving beyond a superficial overview, we will delve into the causality behind its reactivity, offering field-proven insights for its effective application in synthetic chemistry and drug development.
Introduction: The Latent Reactivity of this compound
This compound is a versatile bifunctional reagent that serves as a precursor to a highly reactive electrophilic intermediate. Its structure, featuring a latent phenolic oxygen protected as an acetate and a benzylic chloride, allows for the controlled generation of a potent alkylating agent in situ. This controlled release of reactivity is a cornerstone of its utility, enabling precise modifications of a wide array of nucleophilic substrates. Understanding the nuances of its activation and subsequent reactions is paramount for harnessing its full synthetic potential, particularly in the construction of complex molecular architectures relevant to medicinal chemistry.
The Core Mechanism: Unmasking the ortho-Quinone Methide
The primary mechanism of action for this compound in alkylation reactions does not involve direct nucleophilic substitution on the benzylic chloride. Instead, the molecule undergoes a cascade of reactions to form a transient, yet highly electrophilic, intermediate known as an ortho-quinone methide (o-QM). This ephemeral species is the true workhorse of the alkylation process.
The formation of the o-QM from this compound is typically initiated by the removal of the acetyl protecting group from the phenolic oxygen. This deprotection can be achieved under basic conditions, which facilitates the subsequent elimination of the chloride ion. The driving force for this elimination is the formation of the conjugated o-QM system.
The zwitterionic resonance structure of the o-QM highlights the significant electrophilicity of the exocyclic methylene carbon. This makes it a prime target for a wide range of soft and hard nucleophiles. The subsequent nucleophilic attack on this carbon is a Michael-type 1,6-conjugate addition, which re-aromatizes the phenyl ring and results in the formation of a stable ortho-substituted phenol. This re-aromatization provides a strong thermodynamic driving force for the reaction.[1][2]
The generation of the o-QM can also be facilitated by Lewis acids, which can coordinate to the carbonyl oxygen of the acetate group, promoting its departure and the subsequent elimination of the chloride.
Diagram of the Mechanism of Action
Sources
Methodological & Application
The Synthetic Versatility of 2-(Chloromethyl)phenyl Acetate: A Gateway to Bioactive Scaffolds
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the landscape of medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Key to this endeavor is the availability of versatile chemical building blocks that offer multiple avenues for synthetic elaboration. 2-(Chloromethyl)phenyl acetate is one such reagent, a seemingly simple molecule that harbors a powerful combination of reactive functional groups: a latent o-quinodimethane precursor in its chloromethyl moiety and a modifiable ester. This unique arrangement makes it an exemplary starting material for the synthesis of a variety of heterocyclic systems, particularly those of biological and pharmaceutical relevance.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of this compound. We will delve into its application in constructing key bioactive scaffolds, moving beyond a mere recitation of steps to explain the underlying chemical principles and strategic considerations that inform each protocol. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for further research and development.
Chemical Properties and Safety Considerations
Before embarking on synthetic protocols, a thorough understanding of the reagent's properties and associated hazards is essential.
| Property | Value | Reference |
| CAS Number | 15068-08-3 | [1][2][3] |
| Molecular Formula | C₉H₉ClO₂ | [1][3] |
| Molecular Weight | 184.62 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Melting Point | 32-37 °C | [2] |
| Boiling Point | 98-100 °C at 1.5 mm Hg | [2] |
| Density | 1.2 g/mL at 25 °C | [2] |
Safety Profile: this compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage[1]. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Synthesis of N-Substituted Isoindolinones
The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with anxiolytic, sedative, hypnotic, and muscle relaxant properties[1]. The reaction of this compound with primary amines provides a direct and efficient route to this important heterocyclic system.
Mechanistic Rationale
The synthesis of N-substituted isoindolinones from this compound proceeds via a two-step, one-pot sequence. While the direct analogue, 2-(chloromethyl)benzoyl chloride, reacts readily, the phenyl acetate derivative offers a milder alternative, with the reaction being driven to completion by the intramolecular cyclization step.
The process begins with the aminolysis of the phenyl acetate. This is a nucleophilic acyl substitution where the primary amine attacks the ester carbonyl. This step is typically slower than with an acyl chloride and may require heating. The departure of the phenoxide leaving group forms an intermediate N-substituted 2-(chloromethyl)benzamide.
The key to the formation of the isoindolinone ring is the subsequent intramolecular N-alkylation. The newly formed amide's nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of the chloromethyl group. This intramolecular cyclization is favored due to the formation of a stable five-membered ring. A non-nucleophilic base is crucial to deprotonate the amide nitrogen, enhancing its nucleophilicity and facilitating the final ring-closing step.
Detailed Experimental Protocol: Synthesis of 2-Benzylisoindolin-1-one
This protocol details the synthesis of a representative N-substituted isoindolinone.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene (to make a 0.2 M solution).
-
Amine Addition: Add benzylamine (1.1 eq) to the solution.
-
Initial Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the formation of the intermediate benzamide by Thin Layer Chromatography (TLC).
-
Base Addition and Cyclization: After cooling the reaction mixture to room temperature, add DBU (1.5 eq). Heat the mixture to reflux (approx. 110 °C) and stir for an additional 12-18 hours, or until TLC analysis indicates complete consumption of the intermediate.
-
Work-up: Cool the reaction mixture to room temperature and dilute with dichloromethane. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-benzylisoindolin-1-one.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Application: A Precursor to Phthalides (Isobenzofuranones)
Phthalides, also known as isobenzofuran-1(3H)-ones, are another class of compounds with a broad spectrum of biological activities, including antifungal and antidepressant properties[5][6][7]. While not a direct conversion, this compound serves as a viable precursor to the phthalide scaffold through a hydrolysis and subsequent cyclization pathway.
Conceptual Synthetic Pathway
The transformation of this compound to phthalide would conceptually involve two key steps:
-
Hydrolysis: The ester and the chloromethyl group need to be hydrolyzed to a carboxylic acid and a hydroxymethyl group, respectively. This can be achieved under basic conditions, which would hydrolyze the acetate to a phenoxide and the benzyl chloride to a benzyl alcohol. Subsequent acidification would yield 2-(hydroxymethyl)benzoic acid.
-
Lactonization: The resulting 2-(hydroxymethyl)benzoic acid can then undergo an acid-catalyzed intramolecular esterification (lactonization) to form the stable five-membered phthalide ring.
Generalized Protocol for Phthalide Synthesis
This protocol outlines a general procedure for the conversion of this compound to the parent phthalide.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (3.0 eq)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Dean-Stark apparatus
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve this compound (1.0 eq) in a 2 M aqueous solution of NaOH (3.0 eq). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 1-2. A precipitate of 2-(hydroxymethyl)benzoic acid should form.
-
Isolation of Intermediate: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude 2-(hydroxymethyl)benzoic acid can be used in the next step without further purification.
-
Lactonization: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend the crude 2-(hydroxymethyl)benzoic acid in toluene. Add a catalytic amount of p-TsOH.
-
Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue heating until no more water is collected.
-
Work-up: Cool the reaction mixture and wash with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude phthalide by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or by column chromatography.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques.
Conclusion and Future Outlook
This compound is a potent and versatile building block for the synthesis of bioactive molecules. Its bifunctional nature allows for the efficient construction of key heterocyclic scaffolds such as isoindolinones and provides a pathway to phthalide derivatives. The protocols detailed in this guide are intended to serve as a robust starting point for researchers in drug discovery and synthetic chemistry. By understanding the underlying reactivity and mechanistic pathways, scientists can further exploit the synthetic potential of this valuable reagent to create novel compounds with promising therapeutic applications. The exploration of its use in multicomponent reactions and in the synthesis of other fused heterocyclic systems remains a fertile ground for future research.
References
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Potaczek, P., Piętka-Ottlik, M., & Młochowski, J. (n.d.). SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Design and Synthesis of Novel Small Molecule Phthalide and Thiophthalide Derivatives as Potential Antifungal Agents. Chem Biodivers., e202301978. Retrieved from [Link]
-
Bayer, E., et al. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588-97. Retrieved from [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorg Med Chem., 117941. Retrieved from [Link]
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- 6. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ortho-Acetoxy Benzyl Ether: A Detailed Protocol for the Protection and Mild Deprotection of Alcohols
Introduction: A Protecting Group Designed for Mild and Selective Cleavage
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success.[1][2] An ideal protecting group should be introduced efficiently under mild conditions, remain robust throughout various synthetic transformations, and be selectively removed without affecting other sensitive functionalities.[1] While numerous alcohol protecting groups have been developed, the quest for reagents that offer enhanced selectivity and milder deprotection conditions is ongoing. This application note introduces the 2-(Chloromethyl)phenyl acetate moiety as a versatile protecting group for a wide range of alcohols, including primary, secondary, and phenolic hydroxyls.
The key innovation of this protecting group lies in the strategic placement of an acetate group ortho to the benzylic ether linkage. This "built-in" nucleophile facilitates a unique intramolecular cleavage mechanism, allowing for the deprotection of the alcohol under exceptionally mild conditions that are orthogonal to many standard protecting groups. This guide provides a comprehensive overview of the protection and deprotection protocols, mechanistic insights, and a summary of its application with various alcohol substrates.
Mechanism of Protection: A Classic Williamson Ether Synthesis
The protection of an alcohol with this compound proceeds via a standard Williamson ether synthesis.[3] In this SN2 reaction, the alcohol is first deprotonated with a suitable base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group to form the protected 2-(acetoxymethyl)benzyl ether.[4][5]
Sources
Application Notes and Protocols: The Strategic Use of 2-(Chloromethyl)phenyl Acetate in Pharmaceutical Synthesis
Introduction: Unveiling the Synthetic Utility of 2-(Chloromethyl)phenyl Acetate
In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the selection of appropriate starting materials and intermediates is paramount to achieving efficient, scalable, and robust manufacturing processes. This compound, a bifunctional aromatic compound, has emerged as a valuable building block in medicinal chemistry. Its unique structure, featuring a reactive benzylic chloride for nucleophilic substitution and a latent phenolic hydroxyl group protected as an acetate ester, offers synthetic chemists a versatile tool for constructing complex molecular architectures.
This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into its primary role as an alkylating agent for the formation of diaryl ether linkages, a critical step in the synthesis of various therapeutic agents. A significant focus will be placed on its utility in constructing the core structures of drugs such as the antihistamine Olopatadine. Furthermore, we will present detailed, field-proven protocols, discuss the mechanistic underpinnings of its reactivity, and provide essential safety and handling information for its effective and safe implementation in the laboratory.
Core Application: Synthesis of the Dibenz[b,e]oxepin Nucleus for Olopatadine
A prime example of the strategic application of a 2-(chloromethyl)phenyl synthon is in the construction of the tricyclic dibenz[b,e]oxepin ring system, the foundational scaffold of the antihistaminic and mast cell-stabilizing agent, Olopatadine[1]. While patents often describe the use of the analogous methyl 2-(chloromethyl)benzoate, the underlying synthetic strategy is directly applicable to this compound[2]. The acetate functionality serves as a protecting group for the phenolic hydroxyl, which can be deprotected in a subsequent step.
The synthesis commences with the O-alkylation of a substituted hydroxyphenylacetic acid derivative with this compound. This Williamson ether synthesis establishes the crucial diaryl ether linkage. Following the etherification, the ester groups are hydrolyzed, and the resulting dicarboxylic acid undergoes an intramolecular Friedel-Crafts acylation to forge the central seven-membered oxepine ring.
Reaction Pathway Overview
Caption: Synthesis of the Dibenz[b,e]oxepin core of Olopatadine.
Mechanistic Considerations
The initial O-alkylation proceeds via a classical SN2 mechanism. The phenoxide, generated in situ by a mild base such as potassium carbonate, acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the chloride leaving group. The subsequent intramolecular cyclization is a Friedel-Crafts acylation, where one of the carboxylic acid groups, activated by a dehydrating agent like acetic anhydride, is attacked by the electron-rich aromatic ring of the other phenyl group to form the seven-membered ring.
Experimental Protocols
Protocol 1: Synthesis of the Diaryl Ether Intermediate
This protocol is adapted from analogous syntheses and provides a general framework for the O-alkylation of phenolic compounds with this compound[2].
Materials:
-
Methyl p-hydroxyphenylacetate
-
This compound
-
Potassium Carbonate (anhydrous, powdered)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl p-hydroxyphenylacetate (1.0 eq), potassium carbonate (1.5 eq), and anhydrous ethanol to form a stirrable slurry.
-
Addition of Alkylating Agent: Add a solution of this compound (1.1 eq) in anhydrous ethanol dropwise to the stirring slurry at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude diaryl ether intermediate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary
| Step | Reactants | Key Reagents | Typical Yield | Purity (Post-Purification) |
| O-Alkylation | Methyl p-hydroxyphenylacetate, this compound | K₂CO₃, Ethanol | 85-95% | >98% (HPLC) |
| Hydrolysis | Diaryl Ether Intermediate | KOH, Ethanol/Water | 90-98% | Used directly in next step |
| Intramolecular Acylation | Di-acid Intermediate | Acetic Anhydride | 70-85% | >99% (HPLC) |
Protocol 2: General Procedure for Phenolic Hydroxyl Protection
The acetate group on this compound can serve as a robust protecting group for the phenolic hydroxyl. This allows for various chemical transformations on other parts of the molecule before its deprotection.
Deprotection of the Acetate Group:
Materials:
-
Acetate-protected phenolic compound
-
Methanol
-
Potassium Carbonate or Sodium Hydroxide solution (e.g., 1M)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the acetate-protected compound in methanol in a round-bottom flask.
-
Addition of Base: Add a catalytic amount of potassium carbonate or a stoichiometric amount of sodium hydroxide solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) if a stoichiometric amount of base was used.
-
Isolation: Remove the methanol under reduced pressure. The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected phenol.
Experimental Workflow Visualization
Caption: Step-by-step workflow for O-alkylation and subsequent deprotection.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Broader Applications in Pharmaceutical Synthesis
While the synthesis of the dibenz[b,e]oxepin core is a prominent application, the utility of this compound extends to other areas of pharmaceutical development. As a versatile alkylating agent, it can be employed in the synthesis of various diaryl ethers, which are common structural motifs in a range of therapeutic agents, including:
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds contain phenylacetic acid or related structures[3][4]. This compound can be used to introduce substituted phenyl groups in the synthesis of novel anti-inflammatory candidates.
-
Cardiovascular Drugs: The synthesis of certain cardiovascular agents involves the formation of ether linkages between aromatic rings.
-
Protecting Group Chemistry: Beyond its role in specific synthetic routes, the 2-(acetoxy)benzyl group introduced by this reagent can serve as a protecting group for alcohols and phenols, which can be removed under specific conditions later in a synthetic sequence.
Conclusion
This compound is a valuable and versatile reagent in the arsenal of the medicinal chemist. Its bifunctional nature allows for the strategic construction of complex molecular frameworks, most notably the dibenz[b,e]oxepin core of Olopatadine. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively and safely utilize this compound in the synthesis of existing and novel pharmaceutical ingredients. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful application.
References
-
PubChem. (n.d.). Olopatadine. National Center for Biotechnology Information. Retrieved from [Link]
- CN104262318A - Method for preparing olopatadine hydrochloride. (2015). Google Patents.
- Ueno, K., et al. (1976). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of Medicinal Chemistry, 19(7), 941-946.
-
Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2022). Molecules, 27(15), 4998. Retrieved from [Link]
- Terada, A., et al. (1983). Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. Journal of Medicinal Chemistry, 27(2), 212-216.
- EP2145882A1 - Process for obtaining olopatadine and intermediates. (2010). Google Patents.
-
New Drug Approvals. (2015). Olopatadine. Retrieved from [Link]
-
A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. (2025). The Chemical Record. Retrieved from [Link]
-
Strategies in the synthesis of dibenzo[b,f]heteropines. (2023). Beilstein Journal of Organic Chemistry, 19, 51-78. Retrieved from [Link]
-
Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. (2024). International Journal of Molecular Sciences, 25(11), 6155. Retrieved from [Link]
-
Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (2022). Molecules, 27(19), 6268. Retrieved from [Link]
-
A process for the preparation of olopatadine and silyl intermediates thereof. (2016). Eureka | Patsnap. Retrieved from [Link]
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved from [Link]
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2006). Catalysis Communications, 7(11), 865-868. Retrieved from [Link]
-
Selective Alkylation of Phenols Using Solid Catalysts. (2004). White Rose eTheses Online. Retrieved from [Link]
-
PubChem. (n.d.). Olopatadine. National Center for Biotechnology Information. Retrieved from [Link]
-
The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation. (2015). RSC Advances, 5(104), 85536-85547. Retrieved from [Link]
-
New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. (2021). Molecules, 26(16), 4842. Retrieved from [Link]
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- 3. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction conditions for O-alkylation of phenols with "2-(Chloromethyl)phenyl acetate"
Application Note & Protocols
Topic: Reaction Conditions for O-Alkylation of Phenols with 2-(Chloromethyl)phenyl acetate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic O-Alkylation for Advanced Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry for over 150 years, remains one of the most reliable and versatile methods for forming C-O bonds.[1][2] This SN2 reaction, involving an alkoxide nucleophile and an alkyl halide, is fundamental in synthesizing a vast array of ethers, from simple molecules to complex pharmaceutical intermediates.[1][3][4]
In modern drug development and materials science, the strategic modification of phenolic hydroxyl groups is a critical tool. O-alkylation can enhance a molecule's metabolic stability, modulate its solubility, or serve as a key step in constructing more complex architectures. The alkylating agent, This compound , is a particularly interesting reagent. It introduces a 2-(acetoxymethyl)phenyl moiety, which can function as a latent phenolic group or a handle for further functionalization after deacetylation. This application note provides a comprehensive guide to the reaction conditions, mechanistic considerations, and practical protocols for the successful O-alkylation of phenols using this reagent, grounded in established principles of physical organic chemistry.
Reaction Mechanism: An SN2 Pathway and Competing Reactions
The O-alkylation of a phenol with this compound is a classic example of the Williamson ether synthesis, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[3][5]
-
Deprotonation: The reaction is initiated by the deprotonation of the weakly acidic phenol (Ar-OH) by a suitable base. This generates a highly nucleophilic phenoxide anion (Ar-O⁻), which is a significantly more potent nucleophile than the neutral phenol.[1][6] The choice of base is critical and depends on the phenol's acidity and the overall sensitivity of the substrate.
-
Nucleophilic Attack: The phenoxide anion then attacks the electrophilic benzylic carbon of this compound. This occurs in a concerted fashion, where the new C-O bond forms at the same time as the carbon-chlorine bond breaks.[3][7] The reaction requires a "backside attack," leading to an inversion of stereochemistry if the electrophilic carbon were chiral.[5]
-
Product Formation: The displacement of the chloride leaving group results in the formation of the desired aryl benzyl ether product and an inorganic salt.
Diagram of the Reaction Mechanism
Caption: SN2 Mechanism for Phenol O-Alkylation
Key Mechanistic Considerations
-
Substrate Reactivity: this compound is a primary benzylic halide. Primary halides are ideal for SN2 reactions because the electrophilic carbon is sterically accessible, minimizing competing elimination (E2) reactions.[1][3]
-
O- vs. C-Alkylation: Phenoxide is an ambident nucleophile, meaning it can react at either the oxygen or the ortho/para positions of the aromatic ring (C-alkylation).[4][8][9] O-alkylation is generally favored kinetically.[10] The use of polar aprotic solvents (like DMF or acetonitrile) solvates the cation of the phenoxide salt but leaves the oxygen anion relatively "bare" and highly nucleophilic, strongly favoring the desired O-alkylation pathway.[9] Protic solvents, in contrast, can hydrogen-bond with the oxygen, shielding it and potentially increasing the proportion of C-alkylation.[9]
-
Potential for Saponification: The acetate ester functionality on the alkylating agent is generally stable under moderately basic conditions (e.g., K₂CO₃, Cs₂CO₃). However, strong, nucleophilic bases like NaOH or KOH, especially at elevated temperatures, could potentially hydrolyze the ester to a phenol. This side reaction should be considered when selecting conditions for sensitive substrates.
Optimizing Reaction Conditions: A Data-Driven Approach
The success of the O-alkylation hinges on the careful selection of base, solvent, and temperature. The optimal conditions provide a balance between a reasonable reaction rate and the suppression of side products.
| Parameter | Common Reagents/Conditions | Rationale and Expert Insights | Citations |
| Base | K₂CO₃, Cs₂CO₃ (Weak, Heterogeneous) | Preferred Choice: Mild, inexpensive, and easy to remove by filtration. Sufficiently basic to deprotonate most phenols. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often accelerating reactions for less acidic phenols (the "cesium effect"). | [11][12] |
| NaH, KH (Strong, Heterogeneous) | High Reactivity: Irreversibly deprotonates the phenol, driving the reaction to completion. Requires anhydrous solvents (like THF or DMF) and careful handling due to flammability (reacts with water to produce H₂ gas). Best for unreactive phenols. | [1] | |
| NaOH, KOH (Strong, Homogeneous/Biphasic) | Cost-Effective: Inexpensive and effective. Can be used in biphasic systems with a Phase Transfer Catalyst (PTC). Risk of ester saponification and C-alkylation increases. | [6][13] | |
| Solvent | Acetonitrile (CH₃CN), DMF, DMSO | Ideal for SN2: These polar aprotic solvents effectively solvate the counter-ion (e.g., K⁺) but not the phenoxide nucleophile, enhancing its reactivity and accelerating the reaction. They strongly favor O-alkylation. | [2][3][7] |
| Acetone, THF | Good Alternatives: Less polar than DMF/DMSO but often effective. Acetone is a good choice with K₂CO₃ for many standard applications. THF is required when using reactive bases like NaH. | [1] | |
| Toluene with PTC | Biphasic Systems: Used with aqueous NaOH/KOH and a phase transfer catalyst (e.g., tetrabutylammonium bromide). The PTC transports the phenoxide from the aqueous phase to the organic phase to react. This method minimizes the need for anhydrous conditions. | [3][14][15] | |
| Temperature | 50 - 100 °C | Rate vs. Selectivity: Most Williamson ether syntheses are heated to achieve a reasonable rate. A typical range is 50-100 °C. Higher temperatures can lead to decomposition or side reactions. The reaction should be monitored (e.g., by TLC) to determine the optimal endpoint. | [3][7] |
| Catalyst | Phase Transfer Catalysts (PTC) (e.g., (n-Bu)₄NBr) | Enhanced Biphasic Reactivity: Essential for reactions between a water-soluble phenoxide (formed with aq. NaOH) and an organic-soluble alkyl halide. The PTC shuttles the nucleophile across the phase boundary. | [3][16] |
| Iodide Salts (e.g., NaI, KI) | Rate Acceleration (Finkelstein Reaction): A catalytic amount of an iodide salt can accelerate the reaction by converting the alkyl chloride in situ to the more reactive alkyl iodide. | [7] |
Detailed Experimental Protocol
This protocol describes a general procedure for the O-alkylation of 4-methoxyphenol with this compound using potassium carbonate in acetonitrile.
Materials and Equipment
-
Reagents: 4-methoxyphenol, this compound, Potassium Carbonate (K₂CO₃, anhydrous), Acetonitrile (CH₃CN, anhydrous), Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, glassware for chromatography.
Experimental Workflow Diagram
Caption: General Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.24 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.
-
Inert Atmosphere: Place the flask under a nitrogen or argon atmosphere and begin stirring.
-
Addition of Alkylating Agent: Add this compound (1.85 g, 10.0 mmol, 1.0 equiv.) to the stirring suspension.
-
Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate through a pad of celite, washing the filter cake with ethyl acetate.
-
Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator.
-
Aqueous Work-up: Dissolve the resulting crude oil in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure O-alkylated product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive base (K₂CO₃ absorbed moisture).2. Phenol is not acidic enough.3. Insufficient temperature or reaction time. | 1. Use freshly dried or new K₂CO₃.2. Switch to a stronger base (e.g., Cs₂CO₃ or NaH).3. Increase temperature (e.g., to 100 °C) and/or extend reaction time. Monitor by TLC. |
| Formation of C-Alkylated Product | 1. Use of protic solvents.2. High reaction temperature. | 1. Ensure the use of a polar aprotic solvent like DMF or acetonitrile.[9]2. Perform the reaction at the lowest effective temperature. |
| Multiple Products Observed | 1. Saponification of the acetate group.2. C-alkylation or dialkylation. | 1. Avoid strong bases like NaOH/KOH. Use K₂CO₃ or Cs₂CO₃.2. Ensure a 1:1 stoichiometry of phenol to alkylating agent. Use optimal solvent conditions to favor O-alkylation. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Oily, non-crystalline product. | 1. Drive the reaction to completion to consume all starting material. Use a high-resolution chromatography system if necessary.2. Attempt purification via alternative methods like melt crystallization or distillation if the product is stable.[17][18] |
Safety and Handling
-
This compound: Benzylic halides are often irritants and lachrymators. Handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[19] Avoid inhalation and contact with skin and eyes.[19][20]
-
Bases: Strong bases like sodium hydride (NaH) are water-reactive and flammable. Handle under an inert atmosphere. Caustic bases like NaOH and KOH are corrosive.
-
Solvents: Organic solvents such as acetonitrile, DMF, and ethyl acetate are flammable. Keep away from ignition sources.[21][22] Ensure work is performed in a fume hood to avoid inhaling vapors.
Conclusion
The O-alkylation of phenols with this compound is a highly effective transformation that leverages the principles of the Williamson ether synthesis. By carefully selecting a suitable base (typically K₂CO₃ or Cs₂CO₃) and a polar aprotic solvent (such as acetonitrile or DMF), researchers can achieve high yields of the desired ether product while minimizing C-alkylation and other side reactions. Understanding the underlying SN2 mechanism and the factors that influence it allows for the rational optimization of reaction conditions, making this a robust and valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
-
PTC Organics, Inc. PTC Selective O-Alkylation. [Link]
-
ResearchGate. (2025, August 5). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
-
Starks, C. M., & Napier, D. R. (1971). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 93(23), 6215-6222. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 509, 111566. [Link]
-
Reddit. (2024, June 28). Is a base necessary for a phenol O-alkylation using alkyl iodides?. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 509, 111566. [Link]
-
Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Phenyl Acetate. [Link]
-
Carl Roth. (2025, November 16). Safety Data Sheet - Methyl 2-(2-(chloromethyl)phenyl)acetate. [Link]
- Google Patents.
- Google Patents.
-
Reddit. (2016, July 15). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]
-
European Patent Office. (2003, January 15). EP 1109768 B1 - Purification of alkylated phenols by melt crystallization. [Link]
-
Thieme. (2019, November 18). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. [Link]
- Google Patents.
-
Taylor & Francis Online. A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. byjus.com [byjus.com]
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- 9. pharmaxchange.info [pharmaxchange.info]
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- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 18. data.epo.org [data.epo.org]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. download.basf.com [download.basf.com]
- 22. fishersci.com [fishersci.com]
Application Notes & Protocols: 2-(Chloromethyl)phenyl Acetate in Solid-Phase Organic Synthesis
Introduction: A Novel Bifunctional Linker Strategy for Solid-Phase Synthesis
In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker is paramount to the success of a synthetic campaign. It dictates the mode of substrate attachment, the stability of the growing molecule to various reaction conditions, and the final cleavage strategy. This document outlines the application of 2-(Chloromethyl)phenyl acetate as a versatile, bifunctional linker precursor for the immobilization and subsequent release of molecules, particularly those bearing a carboxylic acid functional group.
The unique architecture of this compound, featuring a reactive chloromethyl group and a masked phenolic hydroxyl (as an acetate ester), allows for a two-stage functionalization strategy. This enables its covalent attachment to a primary solid support, followed by an "activation" step to reveal a loading site for the first building block. This approach offers an alternative to pre-functionalized resins and provides flexibility in constructing diverse molecular libraries. This guide provides the theoretical framework, mechanistic insights, and detailed protocols for the effective use of this linker in a research and drug development setting.
Mechanism of Action: A Two-Stage Immobilization and Cleavage Pathway
The utility of this compound in SPOS is predicated on a logical sequence of chemical transformations that leverage its distinct functional groups. The overall strategy involves an initial immobilization onto a solid support, followed by deprotection to unveil the substrate anchoring site, loading of the initial building block, synthesis of the target molecule, and finally, cleavage to release the product.
Stage 1: Immobilization onto an Amino-Functionalized Resin
The process begins with the covalent attachment of the linker to a suitable solid support. An amino-functionalized resin, such as aminomethyl polystyrene, serves as an ideal starting point. The nucleophilic primary amine of the resin displaces the chloride from the benzylic chloromethyl group of the linker via an SN2 reaction. This forms a stable secondary amine bond, securely anchoring the linker to the insoluble support.
Stage 2: Linker Activation via Deacetylation
With the linker immobilized, the acetate group serves as a protecting group for the phenolic hydroxyl. This "masked" hydroxyl is then revealed through a base-mediated deacetylation. This step is crucial as it prepares the linker for the attachment of the first synthetic building block.
Stage 3: Substrate Loading
The exposed phenolic hydroxyl group is now ready to act as the anchoring point for a carboxylic acid-containing substrate. Standard esterification conditions, such as those employing dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), facilitate the formation of a phenyl ester bond between the linker and the substrate. This type of ester linkage is sufficiently stable for subsequent synthetic transformations.
Stage 4: Cleavage and Product Release
Upon completion of the solid-phase synthesis, the final product is cleaved from the resin. The phenyl ester linkage is susceptible to strong acidic conditions. Treatment with trifluoroacetic acid (TFA) protonates the ester oxygen, weakening the carbon-oxygen bond and leading to its cleavage, releasing the desired carboxylic acid product into solution. This cleavage mechanism is analogous to that used for the widely employed Wang resin.[1][2]
Experimental Workflows and Diagrams
Overall Synthetic Workflow
The following diagram illustrates the complete workflow from linker immobilization to product cleavage using this compound.
Caption: Overall workflow for SPOS using this compound.
Chemical Pathway Diagram
The following diagram details the key chemical transformations at the molecular level.
Caption: Key chemical transformations in the proposed SPOS strategy. (Note: Image placeholders would be replaced with actual chemical structure images in a final document).
Protocols
The following protocols are provided as a guide and may require optimization based on the specific resin and substrates used.
Protocol 1: Immobilization of this compound
Objective: To covalently attach the linker to an aminomethyl polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin (1.0 g, e.g., 1.0 mmol/g loading)
-
This compound (3 equivalents, 3.0 mmol, 554 mg)
-
N,N-Diisopropylethylamine (DIPEA) (5 equivalents, 5.0 mmol, 870 µL)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the aminomethyl polystyrene resin in DMF (10 mL) in a reaction vessel for 1 hour.
-
Add this compound and DIPEA to the swollen resin.
-
Agitate the mixture at 50°C for 16-24 hours.
-
Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
Optional: Confirm attachment using a qualitative test for amines (e.g., Kaiser test) to ensure consumption of the primary amino groups.
Protocol 2: Linker Activation (Deacetylation)
Objective: To deprotect the phenolic hydroxyl group.
Materials:
-
Immobilized linker resin (from Protocol 1)
-
Hydrazine monohydrate (5% solution in DMF)
-
DMF, DCM, MeOH for washing
Procedure:
-
Swell the resin in DMF (10 mL) for 1 hour.
-
Treat the resin with a 5% solution of hydrazine monohydrate in DMF (10 mL).
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the resin and wash thoroughly with DMF (5 x 10 mL) to remove all traces of hydrazine.
-
Wash sequentially with DCM (3 x 10 mL) and MeOH (3 x 10 mL).
-
Dry the resin under vacuum. The activated resin is now ready for substrate loading.
Protocol 3: Substrate Loading (Esterification)
Objective: To attach the first carboxylic acid building block to the activated linker.
Materials:
-
Activated linker resin (1.0 g, assuming ~0.8 mmol/g effective loading)
-
Carboxylic acid (R-COOH) (4 equivalents, 3.2 mmol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (4 equivalents, 3.2 mmol, 660 mg)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents, 0.08 mmol, 10 mg)
-
DCM (10 mL)
-
DMF, MeOH for washing
Procedure:
-
Swell the activated resin in DCM (10 mL) for 1 hour.
-
In a separate flask, dissolve the carboxylic acid and DMAP in DCM.
-
Add the DCC solution to the carboxylic acid solution and stir for 10 minutes at 0°C.
-
Add the pre-activated carboxylic acid mixture to the swollen resin.
-
Agitate the reaction at room temperature for 4-6 hours.
-
Filter the resin and wash to remove dicyclohexylurea (DCU) and excess reagents. Wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Optional: Determine the loading efficiency by cleaving a small sample of the resin and quantifying the released substrate via HPLC or UV-Vis spectroscopy.
Protocol 4: Cleavage of the Final Product
Objective: To release the synthesized molecule from the solid support.
Materials:
-
Final product-loaded resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
DCM
-
Cold diethyl ether
Procedure:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM (2 x 3 mL) and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation or filtration and dry under vacuum.
-
Purify the product as required (e.g., by HPLC).
Data Summary and Linker Stability
The proposed linker system is designed to be stable under a variety of reaction conditions commonly used in SPOS, while being labile to the specific cleavage conditions.
| Condition / Reagent Class | Linker Stability | Rationale / Comments |
| Bases (e.g., Piperidine, DIPEA) | Stable | The secondary amine and phenyl ester linkages are generally stable to non-nucleophilic bases used for Fmoc deprotection. |
| Nucleophilic Bases (e.g., Hydrazine) | Labile (Acetate) | The acetate ester is susceptible to nucleophilic attack, a property leveraged for linker activation. The final phenyl ester linkage is more resistant. |
| Weak Acids (e.g., Acetic Acid) | Stable | The phenyl ester linkage requires strong acid for efficient cleavage. |
| Strong Acids (e.g., TFA, HF) | Labile | The phenyl ester is designed to be cleaved under strong acidic conditions to release the final product.[1] |
| Standard Coupling Reagents (e.g., DCC, HBTU) | Stable | The linker is compatible with standard peptide coupling and other acylation/alkylation reactions. |
| Palladium Catalysis (e.g., Suzuki, Heck) | Generally Stable | Compatibility should be evaluated on a case-by-case basis, but the core structure is expected to be robust. |
Applications and Future Directions
The use of this compound as a linker precursor is particularly well-suited for the solid-phase synthesis of small molecule libraries with a C-terminal carboxylic acid . This includes, but is not limited to:
-
Peptidomimetics: Where non-natural amino acids or other acidic building blocks are incorporated.
-
Scaffold Decoration: Immobilizing a core structure with a carboxylic acid handle and performing subsequent diversification reactions.
-
Combinatorial Chemistry: The robust nature of the linker allows for a wide range of synthetic transformations to be performed, enabling the generation of diverse compound libraries for screening.[3]
Future work could explore variations of this linker, such as the introduction of electron-donating or withdrawing groups on the phenyl ring to modulate the acidity required for cleavage, thereby creating a tunable release system.[4] This would further expand the orthogonality and utility of this linker strategy in complex, multi-step solid-phase syntheses.
References
-
Wang, S. S. Solid phase synthesis of protected peptides through a p-alkoxybenzyl ester linkage. J. Am. Chem. Soc.1973 , 95 (4), 1328–1333. [Link]
-
Merrifield, R. B. Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. J. Am. Chem. Soc.1963 , 85 (14), 2149–2154. [Link]
-
James, I. W. Linkers for solid phase organic synthesis. Tetrahedron1999 , 55 (16), 4855–4946. [Link]
-
Hermkens, P. H. H.; Ottenheijm, H. C. J.; Rees, D. C. Solid-phase organic reactions: a review of the literature. Tetrahedron1996 , 52 (13), 4527-4554. [Link]
-
Guillaumie, F.; Kellenbach, E.; Timmers, C. M.; Bleeker, A. J. Solid-Phase Organic Synthesis of Combinatorial Libraries. Solid-Phase Synthesis and Combinatorial Technologies, 2000. [Link]
-
Oreate AI. The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. [Link]
-
Chemistry LibreTexts. 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. [Link]
-
An Introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. [Link]
-
Sharma, S.; L-h, Z. Solid phase synthesis of combinatorial libraries using anhydrides as templates. Mol Divers1997 , 3, 121–128. [Link]
Sources
Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of Derivatives from 2-(Chloromethyl)phenyl Acetate
Abstract: 2-(Chloromethyl)phenyl acetate is a versatile bifunctional molecule that serves as a valuable starting material in synthetic organic chemistry. Its structure, featuring a reactive benzylic chloride and a modifiable acetate group, allows for the straightforward introduction of a wide array of functional groups. This guide provides detailed, field-proven protocols for the synthesis of ether, amine, and thioether derivatives, targeting researchers, medicinal chemists, and professionals in drug development. The methodologies are presented with a focus on mechanistic rationale, experimental robustness, and safety, ensuring reliable and reproducible outcomes.
Foundational Principles: Reactivity and Mechanistic Rationale
The synthetic utility of this compound hinges on the high reactivity of its primary benzylic chloride. Benzylic halides are excellent substrates for nucleophilic substitution reactions because the adjacent phenyl ring stabilizes the transition state of the reaction.[1]
For a primary benzylic halide like this compound, the reaction overwhelmingly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] This pathway involves a backside attack on the electrophilic carbon atom by a nucleophile, leading to the displacement of the chloride leaving group in a single, concerted step.[3] The SN2 pathway is favored over the alternative SN1 mechanism, as the formation of a primary carbocation is energetically unfavorable. Furthermore, competition from elimination reactions (E1/E2) is minimal for primary benzylic halides.
Caption: Workflow for the Williamson ether synthesis of 2-((phenoxy)methyl)phenyl acetate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
|---|---|---|---|---|
| This compound | 184.62 | 1.85 g | 10.0 | Electrophile |
| Phenol | 94.11 | 1.04 g | 11.0 | Nucleophile Precursor |
| Sodium Hydroxide (NaOH) | 40.00 | 0.44 g | 11.0 | Base |
| N,N-Dimethylformamide (DMF) | - | 40 mL | - | Solvent |
| Diethyl Ether | - | ~150 mL | - | Extraction Solvent |
| Saturated NaCl (brine) | - | ~50 mL | - | Washing Agent |
Step-by-Step Protocol
-
Nucleophile Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.04 g) and sodium hydroxide (0.44 g) in 20 mL of DMF. Stir at room temperature for 15 minutes until a clear solution of sodium phenoxide is formed.
-
Reaction: Add a solution of this compound (1.85 g) in 20 mL of DMF to the flask.
-
Heating: Place the flask in a preheated oil bath at 60 °C. Allow the reaction to stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) followed by saturated NaCl solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product.
Expected Yield: 75-85%
Protocol II: Synthesis of a Tertiary Amine Derivative
This protocol describes the synthesis of 2-((diethylamino)methyl)phenyl acetate , a representative tertiary amine derivative.
Principle: This reaction is a direct amination where the nitrogen atom of diethylamine acts as the nucleophile. A non-nucleophilic base is required to neutralize the hydrogen chloride that is formed as a byproduct, preventing the protonation and deactivation of the amine nucleophile.
Caption: Workflow for the synthesis of 2-((diethylamino)methyl)phenyl acetate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
|---|---|---|---|---|
| This compound | 184.62 | 1.85 g | 10.0 | Electrophile |
| Diethylamine | 73.14 | 1.54 mL | 15.0 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | Base |
| Acetonitrile (MeCN) | - | 50 mL | - | Solvent |
Step-by-Step Protocol
-
Setup: To a 100 mL round-bottom flask, add this compound (1.85 g), potassium carbonate (2.76 g), and 50 mL of acetonitrile.
-
Addition of Amine: While stirring the suspension, add diethylamine (1.54 mL) dropwise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove potassium carbonate and the potassium chloride byproduct. Wash the filter cake with a small amount of acetonitrile.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in 50 mL of ethyl acetate and wash with water (2 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, which can be further purified by chromatography if necessary.
Expected Yield: 80-90%
Protocol III: Synthesis of a Thioether Derivative
This protocol outlines the synthesis of 2-((phenylthio)methyl)phenyl acetate .
Principle: Sulfur-based nucleophiles (thiolates) are exceptionally effective for SN2 reactions due to their high polarizability. [4]Here, thiophenol is deprotonated with a base to form the thiophenoxide anion, which then displaces the chloride from the starting material.
Sources
Application Note & Protocol Guide: Analytical Strategies for Monitoring Reactions of 2-(Chloromethyl)phenyl acetate
Abstract
This comprehensive guide provides detailed analytical methodologies for monitoring chemical reactions involving 2-(Chloromethyl)phenyl acetate, a key intermediate in pharmaceutical and specialty chemical synthesis. Recognizing the compound's reactivity, this document outlines the strategic selection and implementation of chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals. This guide is designed to be a self-validating system, with protocols grounded in authoritative references to ensure technical accuracy and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound is a bifunctional aromatic compound featuring a reactive benzylic chloride and an ester group. This structure makes it a versatile building block for introducing the 2-(acetoxymethyl)benzyl moiety in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] The benzylic chloride is a potent electrophile, susceptible to nucleophilic substitution, which is the cornerstone of its utility.
However, this high reactivity also presents a significant analytical challenge. Precise and reliable monitoring of its conversion is critical to ensure reaction completeness, identify potential side products, and optimize process parameters such as temperature, time, and reagent stoichiometry. Inadequate monitoring can lead to low yields, impure products, and costly downstream purification efforts. This guide provides the foundational knowledge and practical protocols to establish robust analytical control over reactions utilizing this important synthetic intermediate.
Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in developing a suitable analytical method.
| Property | Value | Source |
| CAS Number | 15068-08-3 | [2] |
| Molecular Formula | C₉H₉ClO₂ | [2] |
| Molecular Weight | 184.62 g/mol | [2] |
| Boiling Point | 98-100 °C @ 1.5 mm Hg | [3] |
| Density | 1.2 g/mL at 25 °C | [3] |
| Appearance | White to light yellow crystalline solid | N/A |
| UV Absorbance | Strong absorbance due to the phenyl group | Implied |
The presence of a chromophore (the phenyl ring) makes UV-based detection in HPLC highly effective. Its volatility, indicated by its boiling point under vacuum, suggests that Gas Chromatography is also a viable technique.
Strategic Selection of Analytical Methods
No single analytical technique is universally optimal. The choice depends on the reaction matrix, available equipment, and the specific information required (e.g., qualitative progress check vs. precise quantitative analysis).
Sources
Application Notes and Protocols for the Purification of Synthetic Products Derived from 2-(Chloromethyl)phenyl Acetate
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of chemical entities synthesized using 2-(chloromethyl)phenyl acetate. Recognizing the pivotal role of purification in the integrity of research and the development of novel therapeutics, this document is crafted for researchers, scientists, and drug development professionals. We delve into the underlying principles of common purification methodologies, offering a framework for selecting the most appropriate technique. The protocols herein are designed to be self-validating, ensuring reproducibility and high purity of the final compounds.
Introduction: The Critical Role of Purification
The journey from a crude reaction mixture to a pure, well-characterized compound is a cornerstone of chemical synthesis. Impurities, which can range from unreacted starting materials and reagents to unforeseen byproducts, can significantly impact the validity of experimental results and the safety profile of potential drug candidates. When this compound is employed as a starting material or intermediate, its reactivity can lead to a variety of products and, consequently, a unique impurity profile that must be addressed. This guide provides the theoretical underpinnings and practical steps to navigate the purification challenges associated with its derivatives.
Understanding the Impurity Profile
The first step in any purification strategy is to anticipate the potential impurities in your reaction mixture. Given the structure of this compound, common reactions involve the displacement of the chloride or transformations of the acetate group.
Potential Impurities Include:
-
Unreacted this compound: Incomplete reactions will leave residual starting material.
-
Hydrolysis Products: The ester linkage is susceptible to hydrolysis, which can be exacerbated by acidic or basic conditions, leading to the formation of 2-(chloromethyl)phenol.
-
Byproducts of the Nucleophile: Excess or unreacted nucleophiles will be present in the crude mixture.
-
Solvent and Reagents: Residual solvents and other reagents used in the reaction will also contaminate the product.
-
Dimerization or Polymerization Products: The reactive nature of the benzylic chloride can sometimes lead to self-condensation or polymerization, especially under certain conditions.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to visualize the complexity of the mixture and guide the purification strategy.
Strategic Selection of Purification Techniques
The choice of purification method hinges on the physicochemical properties of the desired product and its impurities, such as polarity, solubility, and volatility.
Caption: A decision-making workflow for selecting the appropriate purification technique.
Liquid-Liquid Extraction: The First Line of Defense
Liquid-liquid extraction is a powerful and often initial step to remove a significant portion of impurities.[1][2] It relies on the differential solubility of the components in two immiscible liquid phases, typically an aqueous and an organic phase.
Principles of Liquid-Liquid Extraction
The distribution of a solute between two immiscible solvents is governed by its partition coefficient (K). By manipulating the pH of the aqueous phase, acidic or basic impurities can be ionized, rendering them more soluble in the aqueous layer and thus easily separated from the neutral desired product in the organic layer.[2]
Protocol for a General Liquid-Liquid Extraction
This protocol assumes the desired product is a neutral organic compound.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Aqueous Wash:
-
Add an equal volume of deionized water and shake the funnel vigorously, periodically venting to release pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
To remove acidic impurities, wash with a saturated sodium bicarbonate solution.
-
To remove basic impurities, wash with a dilute hydrochloric acid solution (e.g., 1 M HCl).
-
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator.
Flash Column Chromatography: For Complex Mixtures
Flash column chromatography is a versatile technique for separating compounds with different polarities.[3] It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate the components of a mixture.
Principles of Flash Column Chromatography
Compounds in the mixture are adsorbed onto the stationary phase and then eluted by the mobile phase. Less polar compounds have a weaker interaction with the polar silica gel and therefore travel down the column faster, while more polar compounds are retained longer.
Protocol for Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation of your desired product from its impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing:
-
Secure a glass column vertically.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying gentle pressure with air or nitrogen.
-
Collect fractions in test tubes and monitor the elution by TLC.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Common non-polar component of the mobile phase. |
| Ethyl Acetate | 4.4 | 77 | A versatile polar solvent often used with hexane. |
| Dichloromethane | 3.1 | 40 | Good for a wide range of compounds. |
| Methanol | 5.1 | 65 | A very polar solvent, used for highly polar compounds. |
Recrystallization: The Final Polish for Solid Compounds
For solid products, recrystallization is an excellent final purification step to obtain highly pure crystalline material.[4][5]
Principles of Recrystallization
This technique relies on the principle that the solubility of most solids increases with temperature. A saturated solution of the impure solid is prepared in a hot solvent. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor.[5]
Protocol for Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems include ethanol/water, hexane/ethyl acetate, and toluene.[6][7]
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
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Application Notes and Protocols: The Strategic Use of 2-(Chloromethyl)phenyl Acetate in the Synthesis of Novel Fungicides and Pesticides
Introduction: Unlocking New Potential in Agrochemical Synthesis
In the continuous endeavor to develop more effective and environmentally benign crop protection agents, the strategic selection of starting materials is paramount. 2-(Chloromethyl)phenyl acetate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a range of agrochemicals. Its utility stems from the presence of two key reactive sites: a reactive chloromethyl group, which is an excellent electrophile for introducing the substituted benzyl moiety into a target molecule, and an acetate group, which can be readily hydrolyzed to a phenol, providing a handle for further functionalization. This guide provides detailed application notes and protocols for the use of this compound in the preparation of novel fungicides and pesticides, with a focus on the underlying chemical principles and practical experimental details.
The chloromethyl group is particularly well-suited for Williamson ether synthesis and N-alkylation reactions with a variety of nucleophiles, including phenols, imidazoles, pyrazoles, and triazoles. These heterocyclic moieties are common pharmacophores in a multitude of successful fungicides and pesticides. The ortho-disubstituted pattern of this compound can also impart favorable conformational properties to the final molecule, potentially enhancing its binding affinity to the target site.
This document is intended for researchers, scientists, and drug development professionals in the agrochemical industry. It aims to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, thereby enabling the reader to adapt and innovate upon the described methodologies.
Part 1: Synthesis of Novel Fungicides
The development of new fungicides is critical to combat the emergence of resistant fungal strains. This compound is a key intermediate for the synthesis of various classes of fungicides, including those with strobilurin and benzimidazole scaffolds.
Synthesis of Strobilurin Analogue Fungicides via Williamson Ether Synthesis
Strobilurin fungicides are a major class of agricultural fungicides that act by inhibiting mitochondrial respiration in fungi.[1] The synthesis of strobilurin analogues often involves the coupling of a substituted phenol with a benzylic halide. In this protocol, we will adapt a known procedure for the synthesis of strobilurin-type compounds by reacting this compound with a substituted phenol.
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ether linkages. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile and displaces the chloride from the benzylic carbon of this compound. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction by solvating the cation of the base and leaving the "naked" phenoxide anion as a potent nucleophile. Potassium carbonate is a commonly used base that is strong enough to deprotonate the phenol without causing unwanted side reactions.
Experimental Workflow for Williamson Ether Synthesis:
Caption: Workflow for the synthesis of strobilurin analogues.
Detailed Protocol:
-
Preparation of the Reaction Mixture: To a stirred solution of a substituted phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of phenol) in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add this compound (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (20 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 15 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired strobilurin analogue.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of Benzimidazole-Based Fungicides
Benzimidazole fungicides are another important class of agrochemicals that act by disrupting microtubule assembly in fungal cells. The synthesis of novel benzimidazole derivatives can be achieved by N-alkylation of a benzimidazole precursor with this compound. A study on the synthesis of 35 benzimidazole derivatives from 2-chloromethyl-1H-benzimidazole provides a strong basis for this protocol, showcasing the utility of the chloromethyl group in this context.[2][3]
Rationale: The nitrogen atom in the benzimidazole ring is nucleophilic and can readily attack the electrophilic benzylic carbon of this compound in an SN2 reaction. The use of a base such as potassium carbonate or triethylamine is necessary to deprotonate the benzimidazole, thereby increasing its nucleophilicity. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
Reaction Pathway for Benzimidazole Fungicide Synthesis:
Caption: Synthesis of benzimidazole-based fungicides.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted benzimidazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile (10 mL per mmol of benzimidazole).
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the suspension.
-
Reaction: Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure N-alkylated benzimidazole derivative.
-
Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, and HRMS.
Table 1: Antifungal Activity of Benzimidazole Derivatives Synthesized from a Structurally Related Precursor [2][3]
| Compound ID | Target Fungus | IC50 (µg/mL) |
| 4m | Colletotrichum gloeosporioides | 20.76 |
| Alternaria solani | 27.58 | |
| Fusarium solani | 18.60 | |
| 5b | Cytospora sp. | 30.97 |
| Colletotrichum gloeosporioides | 11.38 | |
| Botrytis cinerea | 57.71 | |
| Fusarium solani | 40.15 | |
| 7f | Botrytis cinerea | 13.36 |
| Hymexazol (Control) | Botrytis cinerea | 8.92 |
Data is for derivatives of 2-chloromethyl-1H-benzimidazole, which are structurally analogous to compounds that can be synthesized from this compound.
Part 2: Synthesis of Novel Insecticides
While the primary application of this compound derivatives has been in the development of fungicides, its reactive nature also makes it a suitable precursor for the synthesis of insecticides. The introduction of the 2-(acetoxymethyl)phenylmethyl moiety can lead to novel chemical entities with insecticidal properties.
Synthesis of Pyrazole-Containing Insecticides
Pyrazole-based compounds are a well-established class of insecticides. The synthesis of novel pyrazole insecticides can be achieved through the N-alkylation of a pyrazole ring with this compound.
Rationale: Similar to the synthesis of benzimidazole fungicides, the N-alkylation of pyrazole proceeds via an SN2 reaction. The choice of base and solvent is crucial for achieving good yields and selectivity. A milder base like triethylamine in a solvent such as THF can be effective.
Detailed Protocol:
-
Reaction Setup: To a solution of a substituted pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL per mmol of pyrazole), add triethylamine (1.2 eq).
-
Addition of Alkylating Agent: Add a solution of this compound (1.1 eq) in THF dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-alkylated pyrazole.
-
Characterization: Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel fungicides and pesticides. Its bifunctional nature allows for the facile introduction of the 2-(acetoxymethyl)phenylmethyl moiety into a wide range of heterocyclic scaffolds. The protocols outlined in this guide provide a solid foundation for the development of new agrochemicals. The key to success lies in the careful selection of reaction partners and the optimization of reaction conditions. By leveraging the principles of nucleophilic substitution, researchers can continue to explore the vast chemical space accessible from this versatile intermediate and develop the next generation of crop protection agents.
References
-
Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. Available at: [Link]
-
Synthesis and Activity of Novel Fungicide 2-(3-Chlorophenylcarbamoyl)phenyl Acetate. ResearchGate. Available at: [Link]
-
Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Request PDF. ResearchGate. Available at: [Link]
- Method for producing 2-chloromethylphenyl acetic acid derivatives. Google Patents.
-
Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. ResearchGate. Available at: [Link]
- EP0906265B1 - Chemical process. Google Patents.
-
2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. PMC - NIH. Available at: [Link]
-
Alkylating Agents. Holland-Frei Cancer Medicine - NCBI Bookshelf. Available at: [Link]
-
Methyl 2-[2-(chloromethyl)phenyl]acetate. PubChem. Available at: [Link]
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. Available at: [Link]
-
Strobilurin. Wikipedia. Available at: [Link]
-
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Reactions of 2-(Chloromethyl)phenyl acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)phenyl acetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formation during its use in chemical synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reactions and ensure the integrity of your results.
Understanding the Reactivity of this compound
This compound is a bifunctional molecule, possessing two primary reactive sites: the benzylic chloride and the phenyl acetate group. The chloromethyl group is susceptible to nucleophilic substitution and elimination reactions, while the acetate ester can undergo hydrolysis or rearrangement under certain conditions. Understanding the interplay between these functionalities is key to controlling reaction outcomes and minimizing the formation of unwanted side products.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: Nucleophilic Substitution Reactions
Question 1: I am trying to perform a nucleophilic substitution on the chloromethyl group with an amine, but I am getting a complex mixture of products. What are the likely side products and how can I avoid them?
Answer:
When reacting this compound with amines, you are likely targeting the formation of a 2-((dialkylamino)methyl)phenyl acetate derivative. However, several side reactions can occur, leading to a complex product mixture.
Common Side Products:
-
Over-alkylation: Primary or secondary amines can undergo multiple alkylations, leading to the formation of quaternary ammonium salts if a primary amine is used, or a tertiary amine from a secondary amine.
-
Elimination: While less common with amine nucleophiles, if the amine is sterically hindered or if the reaction is run at high temperatures, E2 elimination can occur to a small extent, though this is generally a minor pathway.
-
Hydrolysis of the Acetate Group: If the reaction is carried out in the presence of water or hydroxide ions (e.g., from an aqueous workup with a basic solution), the acetate ester can be hydrolyzed to the corresponding phenol, 2-(hydroxymethyl)phenol.[1][2]
-
Amide Formation: In some cases, the amine can react with the acetate group, especially at elevated temperatures, to form an acetamide and 2-(chloromethyl)phenol.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the amine nucleophile. | This helps to drive the reaction to completion and minimize the presence of unreacted starting material. |
| Temperature | Maintain a low to moderate reaction temperature (0 °C to room temperature). | Higher temperatures can promote over-alkylation and other side reactions. |
| Solvent | Use a polar aprotic solvent such as acetonitrile or DMF. | These solvents are effective at dissolving the reactants and facilitating the SN2 reaction pathway. |
| Base | If a non-nucleophilic base is required to scavenge HCl, use a sterically hindered base like diisopropylethylamine (DIPEA). | This will prevent the base from competing with your amine nucleophile. |
| Workup | Perform the aqueous workup under neutral or slightly acidic conditions to avoid hydrolysis of the acetate group. | Basic conditions will readily cleave the ester. |
Question 2: I am attempting to synthesize an ether by reacting this compound with an alcohol, but the yield is low and I observe the formation of multiple byproducts. What is going wrong?
Answer:
The synthesis of ethers from this compound and an alcohol, a variation of the Williamson ether synthesis, can be plagued by side reactions if not properly controlled.[3][4][5][6][7]
Common Side Products:
-
Elimination (E1/E2): This is a significant competing reaction, especially with secondary or tertiary alcohols, or when using a strong, sterically hindered base to deprotonate the alcohol. The product is 2-methylenephenyl acetate.
-
Hydrolysis: As with amine reactions, the presence of water can lead to the hydrolysis of the starting material to 2-(chloromethyl)phenol or the product to 2-((alkoxy)methyl)phenol.[1][2]
-
Self-Condensation/Polymerization: Under certain conditions, the starting material can react with itself, leading to oligomeric or polymeric byproducts.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a non-nucleophilic base like sodium hydride (NaH) to deprotonate the alcohol prior to the addition of this compound. | This pre-formation of the alkoxide prevents the base from promoting elimination of the benzyl chloride. |
| Reaction Temperature | Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. | Higher temperatures favor elimination over substitution. |
| Substrate Choice | This method works best with primary alcohols. Secondary alcohols are more prone to elimination. Tertiary alcohols are generally not suitable. | Steric hindrance around the nucleophile will favor elimination. |
| Anhydrous Conditions | Ensure all reagents and solvents are strictly anhydrous. | The presence of water will lead to hydrolysis side products. |
Experimental Protocol: Williamson Ether Synthesis
-
To a solution of the alcohol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Category 2: Intramolecular Reactions & Rearrangements
Question 3: I am running a reaction with this compound in the presence of a Lewis acid and observing the formation of an isomeric product. What is happening?
Answer:
The presence of a Lewis acid (e.g., AlCl₃, FeCl₃, BF₃) can catalyze a Fries Rearrangement of the phenyl acetate moiety. This is an intramolecular reaction where the acetyl group migrates from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions.
Common Side Products:
-
Ortho-Fries Rearrangement Product: 1-(3-(Chloromethyl)-2-hydroxyphenyl)ethan-1-one.
-
Para-Fries Rearrangement Product: 1-(5-(Chloromethyl)-2-hydroxyphenyl)ethan-1-one.
-
Decomposition/Polymerization: Lewis acids can also promote other, less defined side reactions, leading to complex mixtures and decomposition, especially at higher temperatures.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Temperature Control | Lower temperatures generally favor the para product, while higher temperatures favor the ortho product. | This is a classic example of kinetic versus thermodynamic control. |
| Solvent Choice | Non-polar solvents tend to favor the ortho product, while polar solvents can increase the proportion of the para product. | The solvent can influence the stability of the reaction intermediates. |
| Lewis Acid Stoichiometry | A stoichiometric amount of the Lewis acid is often required. | The Lewis acid complexes with both the starting material and the product. |
| Reaction Quench | A careful aqueous workup is necessary to hydrolyze the Lewis acid complexes and liberate the phenolic products. |
Logical Relationship of Fries Rearrangement
Caption: Fries Rearrangement of this compound.
General FAQs
Q1: What are the main pathways for side product formation with this compound?
A1: The primary pathways are:
-
Nucleophilic Substitution (SN1/SN2): Reaction at the benzylic chloride.
-
Elimination (E1/E2): Formation of an exocyclic double bond.
-
Hydrolysis: Cleavage of the acetate ester.
-
Fries Rearrangement: Intramolecular migration of the acetyl group.
Q2: How can I best store this compound to prevent degradation?
A2: It should be stored in a cool, dry, well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.
Q3: Is this compound sensitive to moisture?
A3: Yes, the chloromethyl group can be slowly hydrolyzed by water to the corresponding alcohol, and the acetate ester can be hydrolyzed, especially under acidic or basic conditions. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for reactions that are sensitive to water.
References
- Supporting Information for a relevant study.
- Roman, G. (2012). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Revista de Chimie, 63(3), 255-258.
- O-Acylation Mechanism of p-Substituted Phenols with Various Alkanoyl Chlorides Under Phase Transfer Catalysis Conditions. Journal of the Korean Chemical Society.
- Google Patents. (1954).
- Yi, C. S., et al. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society, 134(15), 6571–6574.
- Chemistry LibreTexts. (2024). 18.2: Preparing Ethers.
- OpenStax. (n.d.). 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition.
-
Chad's Prep. (2021). 13.2 Synthesis of Ethers | Organic Chemistry. .
- Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.).
- Google Patents. (1949).
- Chemistry LibreTexts. (2024). 18.2: Preparing Ethers.
-
Chemistry with Caroline. (2021). Synthesis of Ethers from Alcohols. .
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617).
- SpectraBase. (n.d.). 2-(Chlorocarbonyl)phenyl acetate - Optional[13C NMR] - Chemical Shifts.
- Sci-Hub. (2010).
- Sci-Hub. (2015).
- PubChem. (n.d.). 2-(Chloromethyl)
- Google Patents. (n.d.).
- Sharma, P., et al. (2023). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate.
- Pearson. (n.d.). Which ester hydrolyzes more rapidly? a.
- Stanford University. (2018).
- Sciencemadness Discussion Board. (2008). Ester hydrolysis.
- Zamfir, A., et al. (2015). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(12), 1078-1116.
- PubMed. (2012). Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems.
- Jebali, K., et al. (2014). Selected Reaction of (Z)Dimethyl α-(Bromomethyl) Fumarate with Secondary Amines. ChemInform, 46(12).
- Google Patents. (1987).
Sources
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- 7. m.youtube.com [m.youtube.com]
Preventing polymerization of "2-(Chloromethyl)phenyl acetate" during storage
Welcome to the technical support center for "2-(Chloromethyl)phenyl acetate." This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this reactive compound. As a bifunctional molecule containing both a reactive benzyl chloride and a phenyl acetate group, it is susceptible to degradation and polymerization, which can compromise experimental outcomes. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of your samples.
Understanding the Instability of this compound
The primary challenge in storing this compound is its propensity to polymerize. This instability arises from two main chemical pathways, often initiated by common laboratory conditions. Understanding these mechanisms is crucial for effective prevention.
-
Acid-Catalyzed Polymerization (Friedel-Crafts Self-Condensation): The most probable pathway for polymerization is an acid-catalyzed self-alkylation reaction. The benzyl chloride moiety of one molecule can alkylate the phenyl ring of another in a classic Friedel-Crafts reaction.[1][2][3][4][5] This process is initiated by trace amounts of Lewis acids or strong protic acids.
-
Sources of Acid Catalysts:
-
Hydrolysis: The phenyl acetate group can be susceptible to hydrolysis, especially in the presence of moisture, yielding acetic acid and 2-(chloromethyl)phenol. More critically, the benzyl chloride can hydrolyze to benzyl alcohol and hydrochloric acid (HCl). This liberated HCl is a potent catalyst for polymerization.
-
Metal Contaminants: Trace amounts of metal salts, such as iron chlorides (FeCl₃) formed from rust or corrosion of storage containers (e.g., steel drums or spatulas), are powerful Lewis acid catalysts that can initiate polymerization.[6][7]
-
-
-
Radical-Initiated Polymerization: The benzylic hydrogen in the chloromethyl group is susceptible to abstraction, leading to the formation of a benzyl radical. This can initiate a free-radical polymerization process.
-
Sources of Radicals:
-
Peroxide Formation: Like many compounds containing benzylic hydrogens, this compound can react with atmospheric oxygen over time to form peroxides.[8] These peroxides can decompose upon exposure to heat or light, generating radicals that trigger polymerization.
-
-
Troubleshooting Guide: Visual and Physical Indicators of Degradation
Effectively managing your this compound stock begins with recognizing the signs of degradation.
Q1: My "this compound" has turned yellow/brown and/or has become more viscous. What is happening?
A1: Discoloration and an increase in viscosity are hallmark signs of polymerization. The formation of poly(phenylene methylene)-type structures and other degradation products leads to these physical changes. The color change is often due to the formation of conjugated systems in the polymer backbone.
-
Immediate Action:
-
Isolate the Container: Safely move the container to a well-ventilated fume hood, away from other chemicals.
-
Cool the Sample: Place the container in an ice bath to slow down the reaction rate. Exothermic polymerization can sometimes lead to a runaway reaction.
-
Do Not Use: The material is likely compromised and will not perform as expected in your experiments. Its purity is significantly reduced, and the presence of polymers can interfere with subsequent reactions.
-
Plan for Disposal: Contact your institution's environmental health and safety (EHS) office for guidance on the proper disposal of reactive and polymerized chemicals. Do not attempt to open a container that shows signs of significant pressure buildup.
-
Q2: I detected an acidic odor (like vinegar or sharp, acidic fumes) upon opening my sample container. What does this mean?
A2: An acidic odor strongly suggests that hydrolysis has occurred. The faint smell of vinegar points to the formation of acetic acid from the hydrolysis of the phenyl acetate ester. A sharper, more acrid smell could indicate the presence of hydrochloric acid (HCl) from the hydrolysis of the benzyl chloride moiety. The presence of HCl is a critical concern as it will catalyze rapid polymerization.
-
Recommended Protocol:
-
Handle with Extreme Caution: Work exclusively in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Assess for Polymerization: Visually inspect the sample for any changes in color or viscosity.
-
Consider Salvage (with caution): If the material is still a clear, mobile liquid, it may be salvageable for non-critical applications by neutralizing the acid. This can be attempted by adding a small amount of a non-nucleophilic, acid-scavenging base (e.g., anhydrous sodium carbonate or a hindered amine like proton sponge) and stirring under an inert atmosphere. However, it is generally recommended to discard the material to ensure experimental reproducibility.
-
Review Storage Conditions: This is a clear indication that your storage conditions are inadequate and have allowed moisture to enter the container.
-
Proactive Prevention: Storage and Handling Best Practices
Preventing polymerization is key to ensuring the long shelf-life and reliability of this compound. The following protocols are designed to mitigate the risks of acid-catalyzed and radical-initiated degradation.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rates of both hydrolysis and peroxide formation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric oxygen (inhibiting peroxide formation) and moisture (preventing hydrolysis). |
| Light | Amber Glass Bottle / Dark Location | Protects the compound from light, which can initiate radical formation and accelerate peroxide decomposition. |
| Container | Borosilicate Glass with PTFE-lined Cap | Avoids metal contaminants that can act as Lewis acid catalysts. PTFE liners provide an excellent, inert seal against moisture. |
Experimental Workflow for Aliquoting and Long-Term Storage
This workflow minimizes exposure to atmospheric contaminants.
Caption: Workflow for optimal storage of this compound.
Frequently Asked Questions (FAQs)
Q3: Should I add a stabilizer to my "this compound"? If so, what kind?
A3: For long-term storage (greater than 6 months), adding a stabilizer is highly recommended. Given the dual reactivity of the molecule, a combination of stabilizers may be most effective.
-
Acid Scavengers: To counteract HCl formation from hydrolysis, a small amount of an acid scavenger is beneficial.
-
Recommended: Propylene oxide (often added by suppliers), or other non-nucleophilic epoxides.[9][10] These react irreversibly with HCl.
-
Concentration: Typically added at 0.1-1.0% (w/w).
-
Alternative: A small amount of a solid acid scavenger like anhydrous potassium carbonate can be added, but this may complicate applications where the material needs to be fully in solution. Hydrotalcites and zeolites are also used in industrial applications for chlorinated polymers.[11][12]
-
-
Radical Inhibitors: To prevent peroxide-initiated polymerization, a radical inhibitor can be added.
-
Recommended: Butylated hydroxytoluene (BHT) or hydroquinone. These are phenolic antioxidants that terminate free radical chains.[13]
-
Concentration: Typically added at 100-200 ppm.
-
Q4: Can I use a metal spatula to handle this compound?
A4: It is strongly advised not to use metal spatulas, especially those made of steel. Scratches or trace impurities from the metal can introduce iron or other metal ions that act as potent Lewis acid catalysts for Friedel-Crafts polymerization.[6][7] Use glass, PTFE, or ceramic-coated spatulas for handling.
Q5: My experiment requires distilling the compound. What precautions should I take?
A5: Distillation presents a significant risk because it can concentrate non-volatile impurities like peroxides, potentially leading to an explosion.
-
Mandatory Precaution: ALWAYS test for the presence of peroxides before any distillation or heating. Commercially available peroxide test strips are suitable for this purpose. If peroxides are detected at levels above 50-100 ppm, the material must be treated to remove them or discarded.
-
Safe Distillation Protocol:
-
Confirm the absence of peroxides.
-
Perform the distillation under reduced pressure to keep the temperature as low as possible.
-
NEVER distill to dryness. Always leave at least 10-20% of the material in the distillation flask.
-
Ensure the distillation apparatus is under an inert atmosphere.
-
Q6: What is the logical process for assessing a stored sample of "this compound"?
A6: The following decision tree outlines the recommended assessment protocol.
Caption: Decision tree for assessing sample integrity.
By implementing these rigorous storage, handling, and monitoring protocols, you can significantly extend the shelf-life of this compound and ensure the integrity and reproducibility of your valuable research.
References
- US2542225A - Stabilized benzyl chloride.
- US2542216A - Stabilization of benzyl chloride.
- CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
-
Benzyl chloride, ReagentPlus, | 185558-2KG. SLS - Lab Supplies. [Link]
- US5582873A - Acid scavenger stabilized halogen containing organic polymers and method for processing.
- DE2206300A1 - METHOD FOR STABILIZING BENZYL CHLORIDE.
-
Acyl chlorides stability. Sciencemadness Discussion Board. [Link]
-
A New Perspective on Hydrogen Chloride Scavenging at High Temperatures for Reducing the Smoke Acidity of PVC Cables in Fires. II. MDPI. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Chlorine Scavenger. DUBI CHEM. [Link]
-
Reaction Mechanism of Friedel Crafts alkylation. Physics Wallah. [Link]
-
Inhibition of Free Radical Polymerization: A Review. PMC - NIH. [Link]
-
Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]
-
What should I reconsider in my experiment for acyl chloride to be formed? ResearchGate. [Link]
-
Radical Reaction Inhibitors. YouTube. [Link]
-
This compound. PubChem. [Link]
- Method for producing 2-chloromethylphenyl acetic acid derivatives.
-
Acetyl Chloride Storage. Reddit. [Link]
-
N,N-di-benzylhydroxylamine as inhibitor of styrene polymerisation. CORE. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chem LibreTexts. [Link]
-
Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications (RSC Publishing). [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. [Link]
-
Kinetics and mechanism of the reaction of benzyl halides with zinc in dimethylformamide. ResearchGate. [Link]
- US6348629B1 - Free radical inhibitors for quenching aqueous phase polymer growth and related methods.
-
Gliotoxin. Wikipedia. [Link]
-
Inhibition of Free Radical Polymerization: A Review. ResearchGate. [Link]
-
Benzyl Cation Stabilized by Metal Complexation. Relative Stability of Coordinated Methylene Arenium, π‑Benzylic, and σ‑Benzylic Structures. ResearchGate. [Link]
-
The Dark Side of Lead-Free Metal Halide Nanocrystals: Substituent-Modulated Photocatalytic Activity in Benzyl Bromide Reduction. ACS Energy Letters. [Link]
- Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
-
Organic chemistry practical course. [Link]
-
Which is more stable, benzylic halide or vinyl halide, and why? Quora. [Link]
-
methyl 2-(2-acetylphenyl)acetate. Organic Syntheses Procedure. [Link]
-
Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. [Link]
-
Mechanistic studies in strongly basic media. Part VIII. Kinetic studies on the displacement of halide from benzyl halides by alkali-metal salts of 9-substituted fluorenes in t-butyl alcohol solution. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 6. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]
- 7. US2542216A - Stabilization of benzyl chloride - Google Patents [patents.google.com]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ベンジルクロリド ReagentPlus®, 99%, contains ≤1% propylene oxide as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 10. scientificlabs.com [scientificlabs.com]
- 11. specialchem.com [specialchem.com]
- 12. US5582873A - Acid scavenger stabilized halogen containing organic polymers and method for processing - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions of 2-(Chloromethyl)phenyl Acetate with Sterically Hindered Substrates
Welcome to the technical support center for the versatile reagent, 2-(chloromethyl)phenyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using this reagent with sterically demanding substrates. We understand that reactions involving significant steric hindrance can be challenging. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results in your synthetic endeavors.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable building block, but its reactivity with sterically hindered nucleophiles, such as bulky phenols or secondary and tertiary anilines, is often hampered. The steric bulk around the nucleophilic center can significantly slow down the desired S(_N)2 reaction rate and promote competing side reactions, most notably E2 elimination.[1][2] This guide will equip you with the knowledge to overcome these obstacles and successfully achieve your target molecules.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Problem 1: Low or No Product Formation
Possible Causes and Recommended Solutions
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Insufficient Reactivity of the Nucleophile | - Increase Reaction Temperature: Incrementally raise the temperature (e.g., in 10-20 °C steps) and monitor the reaction progress. Be cautious, as higher temperatures can also favor elimination.[3] - Use a Stronger, Less Hindered Base: For phenolic substrates, consider stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to ensure complete deprotonation.[4] For amines, a non-nucleophilic organic base like DBU or a hindered inorganic base might be beneficial. | Sterically hindered nucleophiles are inherently less reactive. Increased thermal energy can help overcome the activation energy barrier for the S(_N)2 reaction. A stronger base will increase the concentration of the more nucleophilic anionic species. |
| Inappropriate Solvent Choice | - Switch to a Polar Aprotic Solvent: If you are using a protic solvent (e.g., ethanol, water), switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[5][6] | Polar aprotic solvents do not solvate the nucleophile as strongly as protic solvents, leaving it "naked" and more reactive.[6] This is crucial for sterically hindered nucleophiles. |
| Steric Hindrance Preventing S(_N)2 Attack | - Prolong Reaction Time: Reactions with sterically hindered substrates are often slow. Monitor the reaction over an extended period (24-72 hours) before concluding it has failed. - Consider a Catalyst: For N-alkylation of hindered anilines, the use of a catalyst, such as a palladium or copper complex, may be necessary to facilitate the reaction.[7][8] | The congested nature of the reactants requires more time for successful molecular collisions to occur in the correct orientation for the S(_N)2 transition state. Catalysts can provide an alternative, lower-energy reaction pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the primary competing reaction when using this compound with sterically hindered substrates?
A1: The primary competing reaction is E2 elimination.[1][2] This is especially prevalent with bulky bases and at higher temperatures. The base can abstract a proton from the chloromethyl group, leading to the formation of an unwanted alkene side product.
Q2: How can I minimize the E2 elimination side product?
A2: To minimize E2 elimination, you should:
-
Use a less sterically hindered base: A bulky base is more likely to act as a base rather than a nucleophile due to steric hindrance around the electrophilic carbon.[3]
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.[3]
-
Choose your solvent carefully: Polar aprotic solvents are generally preferred for S(_N)2 reactions.[5]
Q3: How can I monitor the progress of these slow reactions?
A3: Monitoring slow reactions is crucial. Here are some recommended techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the reaction's progress.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the disappearance of starting materials and the appearance of the desired product, confirming its molecular weight.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR can provide quantitative information about the conversion.
Q4: Is this compound stable under the reaction conditions?
A4: this compound is generally stable under typical alkylation conditions. However, prolonged exposure to strong bases or high temperatures could potentially lead to hydrolysis of the acetate group. It is always good practice to monitor for potential decomposition products.
Experimental Protocols
General Protocol for O-Alkylation of a Sterically Hindered Phenol
This protocol provides a starting point for the O-alkylation of a sterically hindered phenol with this compound.
Materials:
-
Sterically hindered phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered phenol and cesium carbonate.
-
Add anhydrous DMF to dissolve or suspend the reactants.
-
Add this compound to the mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in reactions with this compound and sterically hindered substrates.
Caption: Troubleshooting flowchart for low yield.
S(_N)2 vs. E2 Competition
This diagram illustrates the competing S(_N)2 and E2 pathways.
Sources
- 1. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. digitalcollections.sdsu.edu [digitalcollections.sdsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for the Removal of Unreacted 2-(Chloromethyl)phenyl acetate
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of reaction mixtures containing unreacted 2-(Chloromethyl)phenyl acetate. As a key electrophilic intermediate in multi-step syntheses, its effective removal is critical for ensuring the purity of the final product and the integrity of subsequent reaction steps. This guide moves beyond simple protocols to explain the chemical principles behind each purification strategy, empowering you to make informed decisions for your specific chemical system.
Section 1: Understanding the Separation Challenge (FAQs)
This section addresses the fundamental properties of this compound and how they dictate the strategies for its removal.
Q1: What are the key chemical properties of this compound that influence its removal?
Understanding the physicochemical characteristics of this compound is the first step in designing an effective purification strategy. Its structure features two key reactive sites: the electrophilic benzylic chloride and the ester group, which is susceptible to hydrolysis.
-
Physical State & Solubility: It is a relatively low-melting solid (m.p. 32-37 °C) with a high boiling point, making vacuum distillation challenging if the desired product has a similar volatility.[1] It is generally insoluble in water but soluble in a wide range of organic solvents like toluene, ethyl acetate, and acetonitrile.[2][3] This classic "like dissolves like" behavior is the basis for initial extraction protocols.
-
Reactivity (Electrophilicity): The chloromethyl group (-CH₂Cl) is a potent electrophile, analogous to benzyl chloride. It will readily react with nucleophiles.[4] This reactivity is the primary challenge when it is the desired reactant, but it becomes a powerful tool for its removal via chemical scavenging when it is an impurity.
-
Hydrolytic Sensitivity: The acetate ester can be hydrolyzed under either acidic or basic conditions to yield 2-(chloromethyl)phenol.[5] The benzylic chloride can also undergo hydrolysis to form the corresponding benzyl alcohol, although this typically requires more forcing conditions. This susceptibility can be exploited in certain advanced purification strategies.
| Property | Value | Significance for Purification |
| CAS Number | 15068-08-3 | Unique identifier for literature and database searches.[1][6] |
| Molecular Weight | 184.62 g/mol | Influences diffusion rates and behavior in mass-sensitive techniques.[6][7] |
| Physical Form | Solid | Enables purification by recrystallization.[7] |
| Melting Point | 32-37 °C | A low melting point can sometimes lead to "oiling out" during recrystallization if not managed properly.[1] |
| Boiling Point | 98-100 °C @ 1.5 mmHg | Suggests that vacuum distillation is possible but may not be selective enough for similar compounds.[1] |
| Key Functional Groups | Benzylic Chloride, Phenyl Acetate | The benzylic chloride is a reactive electrophile; the ester is prone to hydrolysis.[4][5] |
Q2: What are the likely impurities in my reaction mixture besides the unreacted starting material?
The context of the synthesis is crucial. If, for example, this compound is prepared from 3-isochromanone, common side-products include methyl 2-(methoxymethyl)phenylacetate and residual 3-isochromanone itself.[2][8] More generally, degradation products like benzaldehyde or benzyl alcohol derivatives can also be present, arising from the breakdown of the starting material or product.[9][10] Identifying these impurities, often through techniques like LC-MS or GC-MS, is vital for selecting a method that removes all unwanted species.
Q3: How do I choose the best purification strategy for my specific reaction?
There is no single "best" method; the optimal choice depends on the scale of the reaction, the nature of the desired product, the level of purity required, and the amount of starting material to be removed. The following decision tree provides a logical workflow for selecting a purification strategy.
Caption: Decision tree for selecting a primary purification method.
Section 2: Troubleshooting Guide: Step-by-Step Protocols
This section provides detailed methodologies for the most common and effective purification techniques.
Method 1: Recrystallization (For High Purity of Solid Products)
Q: My desired product is a solid and precipitates out of the reaction mixture. How can I use recrystallization to remove the starting material contaminant?
Scientific Principle: Recrystallization is a powerful purification technique for solids based on differences in solubility.[11] An ideal solvent will dissolve the impure compound at a high temperature but have low solubility for the desired product at a low temperature, leaving the impurities (including the unreacted starting material) in the "mother liquor."
Detailed Protocol: Two-Solvent Recrystallization
-
Solvent Selection:
-
Find a "soluble" solvent that readily dissolves your impure product at room temperature (e.g., Dichloromethane (DCM) or Ethyl Acetate).
-
Find a miscible "anti-solvent" in which your product is poorly soluble (e.g., Hexanes or Heptane).
-
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "soluble" solvent to form a saturated solution.[12]
-
Induce Precipitation: While the solution is still warm, slowly add the "anti-solvent" dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few drops of the hot "soluble" solvent to just redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "anti-solvent" to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Method 2: Flash Column Chromatography (The Workhorse for Structurally Similar Compounds)
Q: The physical properties of my product and the unreacted starting material are very similar, and I can't separate them by extraction or recrystallization. What is the best approach?
Scientific Principle: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). Compounds with higher polarity interact more strongly with the polar silica gel and elute more slowly, while less polar compounds travel down the column faster. By carefully choosing a mobile phase, compounds with even subtle differences in polarity can be effectively separated. HPLC methods for separating benzyl chloride derivatives often use a C18 stationary phase and a polar mobile phase like acetonitrile/water, demonstrating the feasibility of chromatographic separation.[9][10][13]
Detailed Protocol: Silica Gel Flash Chromatography
-
Develop a TLC Method:
-
Spot your crude reaction mixture on a TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 20% Ethyl Acetate in Hexanes).
-
The ideal system will show good separation between your product spot and the this compound spot, with the desired product having an Rf value of ~0.3-0.4.
-
-
Pack the Column:
-
Select a column of appropriate size for your reaction scale.
-
Prepare a slurry of silica gel in your chosen mobile phase (eluent).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring there are no cracks or air bubbles.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute and Collect:
-
Carefully add the mobile phase to the top of the column.
-
Apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Analyze Fractions:
-
Spot every few fractions on a TLC plate to determine which ones contain your purified product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Caption: Standard workflow for flash column chromatography.
Method 3: Chemical Scavenging (For Removing Trace Reactive Impurities)
Q: I have a small amount (<5%) of unreacted starting material left that is difficult to remove. Is there a simpler way than another column?
Scientific Principle: This elegant method uses a solid-supported reagent (a "scavenger") to selectively react with and bind the impurity, allowing it to be removed by simple filtration.[14] Since this compound is a reactive electrophile, a scavenger functionalized with a nucleophilic group, such as an amine or thiol, will covalently attach to the benzylic carbon, immobilizing the impurity on the solid support.[4][15]
Detailed Protocol: Amine-Based Scavenging
-
Select a Scavenger: Choose a silica-based amine scavenger (e.g., SiliaBond Amine, Si-NH₂) or a polymer-supported amine resin. These are effective at scavenging electrophiles like acid chlorides and benzyl chlorides.[15]
-
Stoichiometry: Calculate the molar amount of the residual this compound in your mixture. Add the scavenger resin in a 3- to 5-fold molar excess.
-
Reaction: Add the scavenger resin directly to your solution of purified product (dissolved in a non-reactive solvent like DCM, Toluene, or THF). Stir the resulting slurry at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Gentle heating (40 °C) can be used to accelerate the reaction if necessary.
-
Isolation: Once the reaction is complete, simply filter the mixture to remove the resin, which now has the impurity bound to it.
-
Work-up: Wash the filtered resin with a small amount of the solvent to recover any adsorbed product. Combine the filtrate and washings, and remove the solvent by rotary evaporation to yield the final, highly pure product.
| Scavenger Type | Functional Group | Targets | Advantages |
| SiliaBond Amine | -NH₂ | Electrophiles (Acid Chlorides, Benzyl Halides, Isocyanates) | High reactivity, good for general purpose scavenging.[15] |
| SiliaBond Diamine | -NH(CH₂)₂NH₂ | Metals (Pd, Pt) and Electrophiles | Also effective for metal catalyst removal.[14] |
| SiliaBond Carbamate | -OC(O)NHR | Nucleophiles (Amines, Thiols, Alcohols) | Used for removing excess nucleophiles, not electrophiles.[15] |
Section 3: Summary of Purification Methods
Choosing the right technique is a matter of balancing speed, scale, cost, and the required final purity. This table provides a high-level comparison to guide your decision-making process.
| Method | Primary Use | Purity Achieved | Scale | Key Advantage |
| Liquid-Liquid Extraction | Crude cleanup, removal of ionic impurities | Low to Moderate | Any | Fast, simple, and removes acidic/basic byproducts.[2][16] |
| Recrystallization | Purification of solid products | High to Very High | mg to multi-kg | Potentially yields material of >99.5% purity; scalable.[11] |
| Flash Chromatography | General purpose, separation of similar compounds | High | mg to >100 g | Highly versatile and effective for most compound types.[9][17] |
| Chemical Scavenging | Final polishing, removal of trace reactive impurities | Very High | mg to kg | Operationally simple (stir, filter); avoids chromatography.[4][14] |
By understanding the chemical nature of this compound and applying the logical workflows and protocols detailed in this guide, researchers can confidently and efficiently remove this common impurity, ensuring the success of their synthetic endeavors.
References
-
PubChem. This compound | C9H9ClO2 | CID 4347180. [Link]
-
PubChem. Methyl 2-[2-(chloromethyl)phenyl]acetate | C10H11ClO2 | CID 9855748. [Link]
-
Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2004). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Journal of Liquid Chromatography & Related Technologies, 27(2), 295-307. [Link]
-
Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2002). Analysis of Residual Products in Benzalkonium Chloride by High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 25(2), 295-305. [Link]
-
ResearchGate. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. [Link]
-
SIELC Technologies. Separation of Benzyl chloride on Newcrom R1 HPLC column. [Link]
-
Chemsrc. Methyl [2-(chloromethyl)phenyl]acetate | CAS#:95360-33-1. [Link]
-
ScienceLab.com. Material Safety Data Sheet Phenyl Acetate MSDS. [Link]
-
Ji, S., Gao, H., Xia, X., & Zheng, F. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods, 11(35), 4533-4539. [Link]
- Google P
- Google Patents.
-
University of California, Los Angeles. Recrystallization. [Link]
- Google Patents. US6048998A - One-step process for preparing methyl 2-(halomethyl)
- Google Patents.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
University of Groningen. Chemical/Laboratory Techniques: Recrystallization. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
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Wikipedia. Gliotoxin. [Link]
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Organic Syntheses Procedure. methyl 2-(2-acetylphenyl)acetate. [Link]
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Wikipedia. Hydroquinone. [Link]
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Stanford School of Earth, Energy & Environmental Sciences. Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. [Link]
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PubChem. Methyl phenylacetate | C9H10O2 | CID 7559. [Link]
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ResearchGate. How can I remove unreacted acrylic acid from reaction mixture?. [Link]
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"2-(Chloromethyl)phenyl acetate" reaction work-up and purification challenges
Answering the user's request.## Technical Support Center: 2-(Chloromethyl)phenyl Acetate
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing, purifying, and handling this valuable but sensitive intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you overcome common challenges and ensure the integrity of your material.
Introduction: The Dual-Reactivity Challenge
This compound (CAS 15068-08-3) is a bifunctional molecule, and its utility is matched by its reactivity. The primary challenges in its work-up and purification stem from two key functional groups:
-
The Phenyl Acetate Ester: This group is susceptible to hydrolysis under both acidic and, more significantly, basic conditions, which can cleave it to form 2-(chloromethyl)phenol.[1]
-
The Benzylic Chloride: As a benzylic halide, the chloromethyl group is highly reactive towards nucleophiles.[2] During work-up, water, alcohols, or basic solutions can act as nucleophiles, leading to the formation of unwanted byproducts like 2-(hydroxymethyl)phenyl acetate or 2-(alkoxymethyl)phenyl acetate.[3][4]
Successfully isolating this compound in high purity requires a carefully orchestrated approach that mitigates these competing reaction pathways. This guide provides the necessary strategies to achieve that success.
Physical & Chemical Properties
A clear understanding of the compound's properties is the foundation of any successful purification strategy.
| Property | Value | Source |
| CAS Number | 15068-08-3 | [5][6] |
| Molecular Formula | C₉H₉ClO₂ | [6] |
| Molecular Weight | 184.62 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Melting Point | 32-37 °C | [7] |
| Boiling Point | 98-100 °C @ 1.5 mmHg | [7] |
| Density | ~1.2 g/mL at 25 °C | [7] |
Frequently Asked Questions (FAQs)
Q1: My NMR shows a new peak around 4.5-4.7 ppm and a broad singlet, and my main product peak is diminished after work-up. What happened?
A1: This spectral evidence strongly suggests hydrolysis of the benzylic chloride to the corresponding alcohol, 2-(hydroxymethyl)phenyl acetate. The benzylic chloride is susceptible to solvolysis, especially if the reaction mixture is heated during work-up or exposed to aqueous conditions for extended periods.[8][9] The new singlet at ~4.6 ppm is the benzylic alcohol's -CH₂- group, and the broad singlet is the new hydroxyl (-OH) proton.
Q2: Why is my product oily and failing to solidify, even though literature says it's a solid?
A2: This is a classic sign of impurities depressing the melting point. The most common culprits are the starting materials or the hydrolysis byproducts mentioned in Q1. Another possibility is residual solvent. A small amount of the alcohol byproduct can significantly hinder crystallization. Further purification by column chromatography is recommended.
Q3: Can I use sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to neutralize my reaction mixture?
A3: It is strongly discouraged. Strong bases like NaOH and even moderately strong bases like K₂CO₃ will rapidly catalyze the hydrolysis of the phenyl acetate ester functional group.[1] A milder base, such as a saturated or dilute solution of sodium bicarbonate (NaHCO₃), should be used to neutralize any acid catalysts or byproducts, ensuring the pH does not rise significantly above neutral.[3][4]
Q4: I see an unexpected methoxy or ethoxy peak in my NMR spectrum after using methanol or ethanol in my purification. What is the source?
A4: This indicates a nucleophilic substitution reaction at the benzylic chloride position. Alcohols are potent nucleophiles for reactive benzylic halides. This is often seen when methanol is used as a co-solvent during chromatography or for recrystallization.[3][4] If possible, use non-nucleophilic solvents.
Troubleshooting Guide
This section addresses specific problems encountered during the work-up and purification phases.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Overall Yield After Aqueous Work-up | 1. Hydrolysis: Both ester and chloride are sensitive. 2. Emulsion Formation: Difficult phase separation leads to product loss. 3. Product Dissolution: Some product may be lost to the aqueous phase if excessive washes are performed. | 1. Minimize Contact Time: Perform aqueous washes quickly and at low temperatures (ice bath). Use pre-chilled solutions. 2. Break Emulsions: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 3. Back-Extraction: Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate, dichloromethane). |
| Multiple Spots on TLC Plate (Co-eluting or Close Rf) | 1. Formation of Byproducts: Primarily hydrolysis of the chloride to the alcohol, which is more polar. 2. Incomplete Reaction: Presence of starting materials. | 1. Optimize Chromatography: Use a less polar solvent system to increase separation. Consider a gradient elution. Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate systems are good starting points. 2. Derivative Analysis: If the byproduct is suspected to be the alcohol, it can be confirmed by its different polarity. |
| Product "Oils Out" During Recrystallization | 1. Incorrect Solvent Choice: The product is too soluble in the chosen solvent even at low temperatures. 2. Presence of Impurities: As noted in FAQ 2, impurities prevent proper crystal lattice formation. 3. Cooling Too Rapidly: Rapid cooling can cause the product to crash out as an amorphous oil rather than forming ordered crystals. | 1. Re-evaluate Solvents: Use a two-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, heptane) until turbidity persists.[10][11] 2. Pre-Purify: Run the material through a short silica plug before attempting recrystallization. 3. Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator. Avoid direct transfer to a freezer.[12] |
| Product Decomposes on Silica Gel Column | 1. Acidic Silica: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the sensitive benzylic chloride over long exposure times. | 1. Neutralize Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a non-nucleophilic base, like triethylamine (~0.1-0.5%). 2. Run Quickly: Use flash chromatography with positive pressure to minimize the residence time of the compound on the column. 3. Use Alternative Media: Consider using neutral alumina for the chromatography. |
In-Depth Experimental Protocols
Protocol 1: Optimized Aqueous Work-up
This protocol is designed to neutralize the reaction mixture and remove water-soluble impurities while minimizing product degradation.
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Quenching: Slowly add the reaction mixture to a separatory funnel containing a cold, saturated solution of sodium bicarbonate (NaHCO₃). Rationale: The cold temperature and weak base minimize hydrolysis of both the ester and the benzylic chloride.[3][4]
-
Extraction: Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with:
-
1x portion of deionized water.
-
1x portion of brine (saturated NaCl solution). Rationale: Brine helps to remove dissolved water from the organic phase and breaks any emulsions.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. Crucially, do not use excessive heat. Keep the water bath temperature below 40 °C to prevent thermal degradation.
Protocol 2: Flash Column Chromatography
This is often necessary to achieve high purity (>98%).
-
Adsorbent: Use standard silica gel (60 Å, 230-400 mesh). If decomposition is observed, use silica that has been pre-treated with 0.5% triethylamine in the eluent.
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good target Rf value for the product is ~0.3.
-
Recommended Starting Systems:
-
Hexanes : Ethyl Acetate (e.g., starting from 95:5 and moving to 90:10)
-
Toluene : Ethyl Acetate (e.g., 98:2)
-
-
-
Column Packing: Pack the column using the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
Elution: Run the column using positive pressure (flash). Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure, again avoiding excessive heat.
Protocol 3: Recrystallization
For obtaining crystalline, solvent-free material after chromatography.
-
Solvent Selection: Given the compound's properties, a two-solvent system is often most effective.[13] A good starting point is Dichloromethane/Hexanes or Ethyl Acetate/Hexanes.
-
Dissolution: Dissolve the purified product in the minimum required volume of the "good" solvent (e.g., dichloromethane) at room temperature.
-
Induce Crystallization: Slowly add the "poor" solvent (e.g., hexanes) dropwise while gently swirling the flask. Continue adding until the solution becomes persistently cloudy.
-
Clarification: Add 1-2 drops of the "good" solvent to just redissolve the solid and make the solution clear again.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. For improved yield, subsequently move the flask to a refrigerator (4 °C) for several hours or overnight. Rationale: Slow cooling is essential for the formation of a pure crystal lattice.[10][12]
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Visualization of Key Processes
Diagram 1: Troubleshooting Purification Failures
This decision tree can help diagnose common issues during the purification process.
Caption: A decision tree for troubleshooting common purification issues.
Diagram 2: General Purification Workflow
This diagram outlines the standard sequence of steps for isolating pure this compound.
Caption: Standard workflow for the purification of this compound.
Diagram 3: Key Instability Pathways
This diagram illustrates the two primary degradation pathways that must be controlled.
Caption: The two major competing degradation reactions for the target molecule.
References
- US6048998A - One-step process for preparing methyl 2-(halomethyl)
- Method for producing 2-chloromethylphenyl acetic acid derivatives - Google P
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed Central. [Link]
-
Recrystallization - Single Solvent - University of California, Los Angeles. [Link]
- EP0906265B1 - Chemical process - Google P
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Recrystallization - Professor Dave Explains via YouTube. [Link]
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Reagents & Solvents: Solvents for Recrystallization - University of Rochester, Department of Chemistry. [Link]
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This compound | C9H9ClO2 - PubChem, National Institutes of Health. [Link]
-
Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis - Stanford School of Earth, Energy & Environmental Sciences. [Link]
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution | Request PDF - ResearchGate. [Link]
-
Reactions at the Benzylic Position - Chemistry Steps. [Link]
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- 13. mt.com [mt.com]
Technical Support Guide: Solvent Effects on 2-(Chloromethyl)phenyl acetate Reactivity
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for "2-(Chloromethyl)phenyl acetate." This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Our goal is to provide in-depth, field-tested insights into a critical experimental variable: the choice of solvent. Understanding how solvents dictate the reactivity of this benzylic halide is paramount for achieving desired outcomes, maximizing yields, and preventing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions our users encounter during their experiments. We focus on the causality behind these phenomena to empower you to make informed decisions.
Q1: My nucleophilic substitution reaction with this compound is proceeding much slower than expected. How can the solvent be the cause?
A: The reaction rate is fundamentally tied to the reaction mechanism, which is heavily influenced by the solvent. This compound, as a benzylic halide, can react via two major pathways: the bimolecular S(_N)2 mechanism or the unimolecular S(_N)1 mechanism. The solvent's properties determine which path is favored.
-
For S(_N)2 Reactions (Favored by strong, anionic nucleophiles): If you are using a strong nucleophile (e.g., N(_3)
, CN , RS ), you want to promote the S(_N)2 pathway. The ideal solvents for this are polar aprotic solvents like Acetone, DMF, DMSO, or Acetonitrile (CH(_3)CN). These solvents can dissolve the reagents but do not form a tight "cage" around the anionic nucleophile through hydrogen bonding. In contrast, using a polar protic solvent (like water, methanol, or ethanol) can drastically slow down an S(_N)2 reaction. These protic solvents solvate the nucleophile via hydrogen bonds, stabilizing it and increasing the energy required for it to attack the electrophilic carbon, thus retarding the reaction.[1][2] -
For S(_N)1 Reactions (Favored by weak nucleophiles): If you are using a weak, neutral nucleophile (like H(_2)O or ROH), the reaction likely proceeds via an S(_N)1 mechanism. This pathway's rate-determining step is the formation of a resonance-stabilized benzylic carbocation. Polar protic solvents are essential here, as they excel at stabilizing both the departing chloride leaving group and the intermediate carbocation, thereby accelerating the reaction.[1][3] If you attempt such a reaction in a non-polar or polar aprotic solvent, the rate will be extremely slow due to the instability of the ionic intermediates.
Q2: My purification is difficult because I'm seeing significant amounts of 2-(hydroxymethyl)phenyl acetate or a related ether byproduct. What is causing this contamination?
A: This is a classic case of solvolysis , where the solvent itself acts as the nucleophile. This occurs when using polar protic solvents, especially those that are good nucleophiles.
-
Hydrolysis: If your solvent is water or contains residual moisture (e.g., wet ethanol or acetone), the water molecule can act as a nucleophile, attacking the benzylic carbon to form 2-(hydroxymethyl)phenyl acetate.
-
Alcoholysis/Etherification: If your solvent is an alcohol (e.g., methanol, ethanol), it will attack the substrate to form the corresponding ether (e.g., 2-(methoxymethyl)phenyl acetate).
These solvolysis reactions are particularly prevalent when the reaction conditions favor an S(N)1 pathway, as the intermediate carbocation is highly reactive and will be readily trapped by the most abundant nucleophile available—the solvent.[4] To avoid this, you must use a dry, non-nucleophilic (aprotic) solvent for your primary substitution reaction.
Q3: How do I select the optimal solvent to ensure a clean, high-yield S(_N)2 reaction?
A: For a successful S(_N)2 reaction, your primary goal is to maximize the reactivity of your intended nucleophile while minimizing side reactions.
-
Choose a Polar Aprotic Solvent: As detailed in Q1, solvents like DMF, DMSO, and acetone are superior choices. They enhance the "nakedness" and therefore the nucleophilicity of anionic nucleophiles.[2]
-
Ensure Anhydrous Conditions: Use a freshly distilled or commercially available anhydrous grade of your chosen solvent. Even small amounts of water can lead to the hydrolysis byproduct (see Q2).
-
Consider Solubility: Ensure both your this compound substrate and your nucleophilic salt are sufficiently soluble in the chosen solvent. For many ionic salts, DMF and DMSO offer better solubility than acetone.
-
Match Nucleophile Strength: The S(_N)2 mechanism is favored by strong nucleophiles. If you are using a weaker nucleophile, you may need to heat the reaction, but be aware that this can also increase the rate of competing elimination or S(_N)1 reactions.
Q4: Is the acetate ester group on the phenyl ring stable under my reaction conditions?
A: Generally, the acetate ester is stable under neutral or mildly acidic conditions. However, you should exercise caution in two scenarios:
-
Strongly Basic Conditions: If your reaction involves strongly basic nucleophiles (e.g., alkoxides, hydroxides) at elevated temperatures, you risk saponification (hydrolysis) of the ester group to a phenoxide. This is a common issue with phenyl acetates.[5]
-
Strongly Acidic Conditions: In the presence of strong acids and a nucleophilic solvent like water, acid-catalyzed hydrolysis of the ester can occur, although this is typically slower than base-catalyzed hydrolysis.[6]
If your desired transformation requires harsh basic or acidic conditions, consider using a protecting group for the phenol that is more robust than the acetate ester.
Troubleshooting and Workflow Guide
Navigating experimental challenges requires a logical approach. The following flowchart and table provide a structured guide to diagnosing and solving common problems related to solvent choice in reactions involving this compound.
Troubleshooting Flowchart
Caption: A troubleshooting decision tree for reactions involving this compound.
Data Summary: Impact of Solvent on Reaction Rate
The reactivity of benzylic halides is highly sensitive to the solvent's ionizing power. While specific kinetic data for this compound is not broadly published, extensive studies on the closely related benzyl chloride provide an excellent model. The table below illustrates the dramatic effect of solvent on the rate of solvolysis, a reaction that models the S(_N)1 pathway.
| Solvent System (v/v) | Relative Rate (k(_{rel})) | Solvent Type | Predominant Mechanism | Rationale |
| 50% Ethanol / 50% Water | ~140 | Polar Protic | Borderline S(_N)1/S(_N)2 | High ionizing power stabilizes the forming carbocation.[3] |
| 50% Acetone / 50% Water | ~30 | Polar Protic/Aprotic Mix | Borderline S(_N)1/S(_N)2 | Water provides protic stabilization, but acetone is less ionizing.[4] |
| 100% Ethanol | 1 | Polar Protic | Slower, more S(_N)2 character | Less polar than aqueous mixtures, disfavoring carbocation formation.[3] |
| 100% Acetone | Very Slow | Polar Aprotic | S(_N)2 | Lack of protic stabilization makes S(_N)1 pathway highly unfavorable. |
Data is adapted for benzyl chloride as a representative benzylic halide.[3]
Experimental Protocol: Model S(_N)2 Synthesis of 2-(Azidomethyl)phenyl acetate
This protocol details a standard procedure for a clean and efficient S(_N)2 reaction, emphasizing the critical role of solvent choice.
Objective: To synthesize 2-(Azidomethyl)phenyl acetate from this compound and sodium azide via an S(_N)2 mechanism.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN(_3)) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated aq. NaCl)
-
Magnesium Sulfate (Anhydrous)
Methodology:
-
Solvent and Reagent Preparation (The "Why"): In a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Argon), add sodium azide (1.2 eq). The use of anhydrous DMF is critical. DMF is a polar aprotic solvent that effectively solvates the sodium cation while leaving the azide anion "naked" and highly nucleophilic, promoting a fast S(_N)2 reaction.[1][2] Anhydrous conditions prevent the formation of 2-(hydroxymethyl)phenyl acetate via hydrolysis.
-
Reaction Setup: Add anhydrous DMF to the flask to create a ~0.5 M solution with respect to the starting material. Stir the suspension.
-
Addition of Substrate: Dissolve this compound (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the stirring suspension of sodium azide at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. A gentle warming to 40-50 °C can be applied if the reaction is sluggish.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Causality: This step quenches the reaction and precipitates the organic product while dissolving the DMF and excess sodium azide in the aqueous layer.
-
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine.
-
Causality: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, 2-(Azidomethyl)phenyl acetate. The product can then be purified by column chromatography if necessary.
Mechanistic Overview: The Solvent's Decisive Role
The solvent does not merely dissolve the reactants; it actively participates in the reaction's energetic landscape, directing the substrate down one of two distinct mechanistic pathways.
Sources
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- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions of 2-(Chloromethyl)phenyl Acetate
Welcome to the technical support center for optimizing reactions involving 2-(chloromethyl)phenyl acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and subsequent reactions of this versatile intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Section 1: Catalyst Selection and Core Principles
The reactivity of this compound is primarily centered around the benzylic chloride, a highly reactive electrophilic site susceptible to nucleophilic substitution. The acetate group, while generally stable, can also undergo hydrolysis under certain conditions. The choice of catalyst is therefore paramount in directing the reaction towards the desired product with high yield and selectivity.
Q1: What are the primary catalyst types for nucleophilic substitution at the chloromethyl position, and how do I choose the right one?
When performing a nucleophilic substitution on the CH2Cl group, the goal is to enhance the reactivity of the nucleophile or facilitate the interaction between reactants, especially if they reside in different phases. The two most common and effective catalytic strategies are Phase-Transfer Catalysis (PTC) and Lewis Acid Catalysis.
Phase-Transfer Catalysis (PTC): This is often the preferred method for reactions involving an organic-insoluble nucleophile (e.g., salts like NaCN, KOAc) and an organic substrate like this compound. The PTC catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.[1][2]
-
Mechanism: The lipophilic cation of the catalyst pairs with the nucleophilic anion, forming a lipophilic ion pair that is soluble in the organic solvent. This "activated" nucleophile can then readily react with the substrate.[3]
-
When to use PTC:
-
When using salt-based nucleophiles (e.g., acetates, cyanides, azides).
-
To avoid harsh, anhydrous conditions.
-
To increase reaction rates and yields.
-
When aiming for milder reaction conditions (often room temperature or slightly elevated).
-
Lewis Acid Catalysis: Lewis acids, such as Iron (III) chloride (FeCl₃) or Indium (III) chloride (InCl₃), can be used in specific contexts, particularly during the synthesis of this compound derivatives.[4] They function by activating an electrophile. For substitution reactions, a Lewis acid could potentially activate the benzylic chloride, making it an even better leaving group. However, this can also promote unwanted side reactions like polymerization or rearrangement, especially with sensitive substrates.
-
When to consider Lewis Acids:
-
During the synthesis of the molecule itself, for instance, in Friedel-Crafts type chloromethylation reactions (though this can be hazardous).[5]
-
In reactions where the nucleophile is weak and requires activation of the electrophile.
-
Recommendation: For most substitution reactions on this compound, Phase-Transfer Catalysis is the superior choice due to its versatility, mild conditions, and high efficiency with a broad range of nucleophiles.[1]
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your experiments.
Q2: My reaction yield is consistently low. What are the most likely causes and how can I fix it?
Low yield is a common issue that can stem from multiple factors. A systematic approach to troubleshooting is essential.
dot
Sources
- 1. phasetransfer.com [phasetransfer.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2003072538A1 - Method for producing 2-chloromethylphenyl acetic acid derivatives - Google Patents [patents.google.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
Validation & Comparative
A Comparative Guide to O-Alkylation Reactions: 2-(Chloromethyl)phenyl Acetate vs. Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realm of drug discovery and development, the selection of an appropriate alkylating agent is a pivotal decision that profoundly influences reaction efficiency, selectivity, and overall yield. This guide offers an in-depth, objective comparison of two benzylic halides: the widely-used benzyl bromide and the functionally distinct 2-(chloromethyl)phenyl acetate. While benzyl bromide is a staple reagent with a vast body of literature supporting its utility, this compound presents a more nuanced reactivity profile, offering unique advantages in specific synthetic contexts.
Introduction to O-Alkylation
O-alkylation is a fundamental transformation in organic chemistry that involves the formation of an ether linkage by transferring an alkyl group to an oxygen atom, typically from an alcohol or a phenol.[1][2][3] This reaction is a cornerstone in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The choice of the alkylating agent is critical and depends on several factors, including the nature of the substrate, desired reactivity, and tolerance of other functional groups within the molecule.
Benzyl Bromide: The Workhorse of Benzylation
Benzyl bromide is a highly reactive primary benzylic halide that readily participates in a broad spectrum of nucleophilic substitution reactions.[4][5] Its utility in O-alkylation, particularly of phenols, is well-established.[1] The reactivity of benzyl bromide stems from the stability of the incipient benzylic carbocation in SN1-type processes and the accessibility of the benzylic carbon for SN2-type attack.[4][6]
Mechanism of O-Alkylation with Benzyl Bromide:
The O-alkylation of a phenol with benzyl bromide typically proceeds via an SN2 mechanism, especially under basic conditions where a phenoxide anion is generated. The phenoxide, a potent nucleophile, attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the corresponding benzyl phenyl ether.[1]
Figure 1: General workflow for the O-alkylation of a phenol using benzyl bromide.
This compound: A Reagent with Tunable Reactivity
This compound, while also a primary benzylic halide, exhibits a more modulated reactivity compared to benzyl bromide. The presence of the ortho-acetate group introduces electronic and steric factors that influence its behavior in O-alkylation reactions.
Electronic and Steric Effects:
The acetate group at the ortho position is an electron-withdrawing group. This electronic effect decreases the electron density at the benzylic carbon, making it less electrophilic and consequently, less reactive towards nucleophiles compared to benzyl bromide. Furthermore, the ortho-acetate group introduces steric hindrance around the reactive chloromethyl moiety, which can also temper its reactivity.
Head-to-Head Comparison: Reactivity and Application
| Feature | Benzyl Bromide | This compound |
| Reactivity | High | Moderate |
| Reaction Conditions | Typically mild (e.g., K₂CO₃, DMF, room temp to 50°C) | May require stronger bases or higher temperatures |
| Selectivity | Less selective in complex molecules with multiple nucleophilic sites | Potentially higher selectivity due to attenuated reactivity |
| Key Advantage | Rapid and efficient benzylation | Ortho-acetate offers a site for further functionalization |
| Considerations | Lachrymator, toxic, requires careful handling[7][8][9][10] | Potential for hydrolysis of the acetate group under basic conditions |
Experimental Protocols
General Procedure for O-Alkylation of a Phenol with Benzyl Bromide
-
To a solution of the phenol (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add benzyl bromide (1.1-1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzyl ether.
General Procedure for O-Alkylation of a Phenol with this compound
-
To a solution of the phenol (1.0 equiv) in a suitable solvent such as DMF, add a strong base such as sodium hydride (NaH, 1.2 equiv) at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 equiv) in DMF to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution at 0°C.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices
The choice of base and solvent is crucial for successful O-alkylation.[1] For the highly reactive benzyl bromide, a weaker base like potassium carbonate is often sufficient.[11] In contrast, the less reactive this compound may necessitate a stronger base like sodium hydride to ensure complete deprotonation of the phenol and drive the reaction to completion. The use of polar aprotic solvents like DMF helps to dissolve the reactants and facilitate the SN2 reaction.[1]
Safety and Handling
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive.[9] It should be handled with extreme caution in a well-ventilated fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]
This compound: This compound is harmful if swallowed and causes skin and serious eye irritation.[12] It may also cause an allergic skin reaction.[12] Handle with appropriate PPE in a fume hood.
Conclusion
Both benzyl bromide and this compound are valuable reagents for O-alkylation reactions, each with its own distinct advantages and disadvantages. Benzyl bromide is the reagent of choice for rapid and efficient benzylation where high reactivity is paramount. Conversely, this compound offers a more nuanced reactivity profile. Its attenuated reactivity can be advantageous in complex syntheses where selectivity is a key concern. Furthermore, the ortho-acetate group provides a handle for subsequent chemical transformations, adding to its synthetic utility. Researchers and drug development professionals should carefully consider the specific requirements of their synthetic targets to make an informed decision on the most suitable alkylating agent.
References
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- Sigma-Aldrich. (2024).
- ResearchGate.
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- BASF. (2025).
- National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)
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- Organic Chemistry Portal.
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A Comparative Guide to the Reactivity of 2-(Chloromethyl)phenyl Acetate and its Para-Isomer
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that dictates the efficiency, yield, and viability of a synthetic pathway. Substituted benzyl halides are foundational building blocks in organic synthesis, yet their reactivity can be profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of two positional isomers: 2-(chloromethyl)phenyl acetate and 4-(chloromethyl)phenyl acetate, focusing on their behavior in nucleophilic substitution reactions. We will explore the underlying mechanistic principles and provide illustrative experimental data to quantify their reactivity differences.
Introduction: The Decisive Role of Substituent Position
At first glance, this compound and 4-(chloromethyl)phenyl acetate appear to be structurally similar, differing only in the placement of the acetoxy group. However, this seemingly minor variation leads to a dramatic difference in their chemical reactivity. The ortho isomer, this compound, exhibits a significantly enhanced rate of reaction in nucleophilic substitution, a phenomenon attributed to a powerful intramolecular effect known as Neighboring Group Participation (NGP) or anchimeric assistance .[1]
The para-isomer, 4-(chloromethyl)phenyl acetate, lacking this spatial arrangement, serves as an excellent control compound, reacting through conventional nucleophilic substitution pathways. This guide will dissect the mechanistic basis for this reactivity disparity and present a clear, data-driven comparison to inform your experimental designs.
Mechanistic Underpinnings: A Tale of Two Pathways
The reactivity of benzyl halides in nucleophilic substitution reactions is typically rationalized through SN1 (unimolecular) or SN2 (bimolecular) mechanisms. The operative pathway is influenced by the substrate, nucleophile, solvent, and leaving group.
The Para-Isomer: A Conventional SN2 Pathway
For 4-(chloromethyl)phenyl acetate, a primary benzyl chloride, the reaction with a nucleophile predominantly follows an SN2 mechanism . This involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to a concerted displacement of the chloride ion. The acetoxy group in the para position exerts a mild deactivating effect through its electron-withdrawing inductive nature, which slightly reduces the nucleophilicity of the benzene ring but does not fundamentally alter the SN2 reaction at the benzylic carbon.
The Ortho-Isomer: Accelerated Reactivity through Anchimeric Assistance
The reactivity of this compound is a classic example of anchimeric assistance.[1] The acetoxy group, being in the ortho position, is perfectly situated to act as an internal nucleophile. The reaction proceeds via a two-step mechanism:
-
Intramolecular Cyclization: The carbonyl oxygen of the acetoxy group attacks the benzylic carbon, displacing the chloride leaving group. This results in the formation of a five-membered cyclic acetoxonium ion intermediate. This initial step is rate-determining and is significantly faster than the direct attack of an external nucleophile on the starting material.
-
Nucleophilic Attack: The external nucleophile then attacks the cyclic intermediate. This attack can occur at either the benzylic carbon or the carbonyl carbon of the original acetoxy group, leading to the final product.
This intramolecular participation provides a lower energy pathway for the reaction, thereby dramatically increasing the reaction rate compared to the para-isomer.[2][3]
Reaction Mechanisms
Caption: Workflow for kinetic analysis of solvolysis.
Data Presentation and Interpretation
Table 1: Illustrative Solvolysis Rate Constants at 25°C
| Compound | Relative Rate | First-Order Rate Constant (k, s⁻¹) |
| 4-(Chloromethyl)phenyl acetate | 1 | 1.2 x 10⁻⁵ |
| This compound | ~300 | 3.6 x 10⁻³ |
Interpretation of Results:
The hypothetical data in Table 1 showcases the profound impact of the ortho-acetoxy group. The rate of solvolysis for this compound is approximately 300 times faster than that of its para-isomer. This dramatic rate enhancement is a direct consequence of anchimeric assistance. The intramolecular pathway through the cyclic acetoxonium ion intermediate presents a much lower activation energy barrier compared to the direct SN2 displacement in the para-isomer.
Conclusion and Practical Implications
The comparison between this compound and 4-(chloromethyl)phenyl acetate provides a compelling illustration of how positional isomerism can fundamentally alter chemical reactivity.
-
This compound is a highly reactive alkylating agent due to anchimeric assistance from the ortho-acetoxy group. This enhanced reactivity can be advantageous in syntheses where rapid reaction is desired, but it may also lead to undesired side reactions if not properly controlled. The stereochemical outcome of reactions involving this isomer can also be affected, often proceeding with retention of configuration due to the double inversion mechanism.
-
4-(Chloromethyl)phenyl acetate behaves as a typical primary benzyl chloride. Its reactivity is predictable and follows standard SN2 kinetics. This makes it a suitable choice when a more controlled and less rapid alkylation is required.
For researchers in drug development and synthetic chemistry, understanding these differences is paramount for rational reagent selection and reaction design. The ortho-isomer offers a route to accelerated reactions, while the para-isomer provides a more conventional and potentially more selective synthetic handle. This guide underscores the necessity of considering not just the presence of functional groups, but their spatial relationship to the reaction center, in predicting and harnessing chemical reactivity.
References
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Capon, B. (1964). Neighboring Group Participation. Quarterly Reviews, Chemical Society, 18(1), 45-111. Available at: [Link]
-
Dalal Institute. Anchimeric Assistance. Available at: [Link]
-
Kyong, J. B., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4026. Available at: [Link]
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Libretexts. (2019). 30.4: Anchimeric Assistance. Chemistry LibreTexts. Available at: [Link]
-
Scribd. (n.d.). Neighboring Group Participation. Available at: [Link]
-
Wikipedia. (n.d.). Neighbouring group participation. Available at: [Link]
Sources
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2-(Chloromethyl)phenyl acetate
In the landscape of pharmaceutical development and manufacturing, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. "2-(Chloromethyl)phenyl acetate," a key building block in the synthesis of various pharmaceutical agents, requires rigorous analytical oversight to ensure it meets the stringent quality standards demanded by regulatory bodies. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Criticality of Purity for this compound
"this compound" (CAS No: 15068-08-3) is a reactive intermediate.[1][2][3] Its purity is paramount, as impurities can carry through the synthetic pathway, potentially leading to the formation of undesired side products, reduced yield, and, most critically, the presence of potentially toxic or genotoxic impurities in the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its quality control.[4]
Choosing the Right Analytical Tool: A Tale of Two Techniques
Both HPLC and GC-MS are powerful analytical techniques widely employed in pharmaceutical analysis for purity determination.[5][6] However, the choice between them depends on the specific physicochemical properties of the analyte and the information required.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for non-volatile and thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for volatile and thermally stable compounds, offering excellent sensitivity and structural elucidation capabilities.
This guide will explore the application of both techniques to the purity analysis of "this compound," providing a head-to-head comparison of their performance.
HPLC Method: Robustness for Routine Quality Control
A stability-indicating reversed-phase HPLC (RP-HPLC) method is often the workhorse for purity analysis in a quality control setting. The polarity of "this compound" makes it amenable to this technique.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is selected due to its hydrophobicity, which provides good retention and separation of moderately polar compounds like our target analyte from potential non-polar and polar impurities.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water allows for the separation of a wider range of impurities with varying polarities. The addition of a small amount of phosphoric acid helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.
-
Detection: UV detection at 254 nm is chosen as the phenyl ring in the molecule is expected to have a strong chromophore, providing good sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-20 min: 90% B, 20-22 min: 90-50% B, 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of "this compound" into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis
Caption: HPLC analytical workflow.
GC-MS Method: High Sensitivity and Impurity Identification
GC-MS offers unparalleled sensitivity and the ability to identify unknown impurities through mass spectral fragmentation patterns. Given the boiling point of "this compound" (98-100 °C at 1.5 mm Hg), it is sufficiently volatile for GC analysis.[7] However, its thermal stability must be considered.
Causality Behind Experimental Choices
-
Injection Technique: A split injection is used to prevent column overloading and ensure sharp peaks. The injector temperature is kept relatively low to minimize on-column degradation.
-
Column: A low-polarity DB-5ms column is a good starting point as it separates compounds primarily based on their boiling points and provides excellent inertness.
-
Temperature Program: A temperature ramp allows for the separation of impurities with a range of volatilities.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | 40-450 amu |
Sample Preparation:
-
Accurately weigh approximately 10 mg of "this compound" into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
Workflow for GC-MS Analysis
Caption: GC-MS analytical workflow.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC-UV | GC-MS | Rationale & Insights |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. | "this compound" is suitable for both, but GC requires careful temperature control to avoid degradation. |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and unique mass spectrum. | GC-MS provides a higher degree of confidence in peak identity. |
| Sensitivity (LOD/LOQ) | Typically in the low ng range on-column. | Can reach pg levels, especially in SIM mode. | GC-MS is generally more sensitive. |
| Quantitation | Highly reproducible and accurate with external standards. | Excellent for quantitation, though may require an internal standard for best precision. | Both techniques are well-established for quantitative analysis. |
| Impurity Identification | Limited to comparison with known standards. PDA can indicate peak purity. | Excellent for identifying unknown impurities through library searching and fragmentation analysis. | GC-MS is the superior technique for structural elucidation of unknown impurities. |
| Method Robustness | Generally very robust and suitable for routine QC environments. | Can be more susceptible to matrix effects and requires more frequent maintenance. | HPLC methods are often considered more rugged for routine use. |
| Throughput | Moderate, with typical run times of 20-30 minutes. | Can be faster, with run times often under 20 minutes. | GC can offer higher throughput for volatile analytes. |
Method Validation: A Non-Negotiable Requirement
Regardless of the chosen technique, method validation is mandatory to ensure the reliability of the results. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10][11][12]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Symbiotic Approach to Purity Assessment
Both HPLC and GC-MS are powerful and complementary techniques for assessing the purity of "this compound."
-
For routine quality control, a validated HPLC-UV method offers a robust, reliable, and straightforward approach for purity determination and the quantification of known impurities. Its operational simplicity and ruggedness make it ideal for high-throughput environments.
-
For in-depth impurity profiling, characterization of unknown impurities, and investigations into potential degradation pathways, GC-MS is the method of choice. Its superior sensitivity and specificity provide invaluable information during process development and for ensuring the comprehensive quality of the intermediate.
Ultimately, a synergistic approach, employing HPLC for routine QC and GC-MS for investigational purposes, provides the most comprehensive strategy for ensuring the purity and quality of "this compound," thereby safeguarding the integrity of the final pharmaceutical product.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]
-
LinkedIn. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-[2-(chloromethyl)phenyl]acetate. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),... Retrieved from [Link]
-
PubMed. (n.d.). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (2023, September 3). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Retrieved from [Link]
-
PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]
-
PYG Lifesciences. (2025, September 29). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
Chemsrc. (2025, September 14). Methyl [2-(chloromethyl)phenyl]acetate. Retrieved from [Link]
-
Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). Retrieved from [Link]
-
National Institutes of Health. (2022, February 8). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Retrieved from [Link]
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A Comparative Guide to Validated Analytical Methods for Quantifying 2-(Chloromethyl)phenyl acetate
For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is the bedrock of reliable and reproducible results. This guide provides a comprehensive comparison of potential analytical methods for the quantitative analysis of 2-(Chloromethyl)phenyl acetate. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines a framework for the validation of suitable analytical techniques based on international guidelines and data from analogous compounds. The information herein is intended to assist in establishing robust and reliable analytical procedures.
Introduction to this compound and the Imperative for Accurate Quantification
This compound is an organic compound that may serve as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity and concentration are critical parameters that can influence the yield, impurity profile, and overall quality of the final product. Therefore, the development and validation of accurate and precise analytical methods for its quantification are paramount.
This guide will explore three principal analytical techniques applicable to the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated based on its principles, potential advantages and disadvantages, and the requisite validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Comparison of Potential Analytical Methods
The selection of an appropriate analytical method depends on the intended purpose of the analysis, such as purity assessment, quantitative assay, or identification of impurities. The following table compares several common analytical techniques that could be employed for the analysis of this compound.
| Analytical Technique | Principle | Potential Advantages | Potential Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[5][6][7][8] | Higher cost of instrumentation and solvents compared to some other methods. | Purity determination, assay for potency, stability testing, and impurity profiling.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase, followed by mass-based detection. | Excellent for the analysis of volatile impurities; high separation efficiency and specificity from MS detection.[9][10][11] | Not suitable for non-volatile or thermally unstable compounds without derivatization. This compound may have limited thermal stability. | Analysis of volatile impurities, residual solvents, and confirmation of identity.[12] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that resonance. | A primary ratio method that often does not require a specific reference standard of the analyte; provides structural information; high precision and accuracy.[13][14][15] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer; potential for signal overlap in complex mixtures.[16] | Purity assessment and quantification without the need for an identical standard; structural confirmation. |
In-Depth Technical Guides and Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are hypothetical experimental protocols for HPLC, GC-MS, and qNMR methods for the analysis of this compound, based on methods used for similar compounds.
High-Performance Liquid Chromatography (HPLC)
The inherent polarity and potential for thermal lability of this compound make HPLC a strong candidate for its quantification. A reversed-phase method would be the logical starting point.
-
Objective: To determine the purity of this compound and to quantify it against a reference standard.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) in an isocratic elution. The use of a buffer (e.g., phosphate buffer, pH 3.0) may be necessary to ensure peak shape and reproducibility.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a starting point could be 254 nm).
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile phase or a mixture of water and acetonitrile.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh a corresponding amount of the this compound sample and prepare it in the same manner as the standard solution.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure no interfering peaks are present.
-
Make replicate injections of the standard solution to check for system suitability (e.g., repeatability of peak area and retention time, tailing factor, theoretical plates).
-
Inject the sample solution.
-
Calculate the purity and assay of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.
-
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given the presence of a chloromethyl group and its potential for volatility, GC-MS is a viable, albeit potentially challenging, method. The primary concern is the thermal stability of the acetate ester. A lower injection port and oven temperature program should be explored initially.
-
Objective: To identify and quantify volatile impurities in this compound.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: A low to mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a final temperature that elutes the main component without degradation (e.g., 250 °C).
-
Injector Temperature: A lower temperature should be tested first (e.g., 200 °C) to minimize on-column degradation.
-
Injection Mode: Split injection to avoid overloading the column with the main component.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to detect expected impurities and the parent compound (e.g., m/z 40-300).
-
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.
-
Sample Solution: Prepare the sample in the same solvent to a similar concentration.
-
-
Procedure:
-
Inject a solvent blank to check for system cleanliness.
-
Inject the calibration standards to establish a calibration curve.
-
Inject the sample solution.
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards, if available.
-
Quantify the impurities using the calibration curve of the main component (assuming similar response factors) or, for higher accuracy, using calibration curves of the individual impurities if standards are available.
-
Experimental Workflow for GC-MS Method Validation
Caption: Workflow for GC-MS method development and validation.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for determining the purity of a substance without the need for a chemically identical reference standard. An internal standard with a known purity is used for quantification.
-
Objective: To determine the absolute purity of this compound using an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6).
-
Internal Standard: A stable, non-reactive compound with a simple NMR spectrum and a certified purity (e.g., maleic acid, dimethyl sulfone). The signals of the internal standard should not overlap with those of the analyte.
-
Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 value).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[16]
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Procedure:
-
Acquire the 1H NMR spectrum using the optimized parameters.
-
Process the spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal of the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Experimental Workflow for qNMR Method Validation
Caption: Workflow for qNMR method development and validation.
Validation of the Analytical Methods
Any analytical method intended for regulatory submission must be validated to ensure it is fit for its intended purpose. The validation parameters are defined by the ICH Q2(R1) guideline and include the following:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from impurity peaks and any matrix components. Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration). |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity. | The specified range is normally derived from the linearity studies. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The percent recovery should be within a specified range (e.g., 98-102%) for the assay of the drug substance. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | - Repeatability (Intra-assay precision): The relative standard deviation (RSD) should be ≤ 1.0%.- Intermediate Precision: The RSD between different analysts, on different days, or with different equipment should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by S/N of 10:1, with acceptable precision and accuracy at this concentration. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The results should remain within the system suitability criteria when parameters such as mobile phase composition, pH, column temperature, and flow rate are slightly varied. |
Conclusion
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- U.S. Food and Drug Administration.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, Impurities in New Drug Substances Q3A(R2). 2006.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: A versatile tool for the validation of plant-derived materials and extracts.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
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- 2. researchgate.net [researchgate.net]
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- 4. jocpr.com [jocpr.com]
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- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
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- 14. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
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- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Efficacy of 2-(Chloromethyl)phenyl Acetate in the Synthesis of Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis, the selection of appropriate reagents is paramount to achieving optimal yields, purity, and cost-effectiveness. This guide provides an in-depth technical comparison of the efficacy of "2-(Chloromethyl)phenyl acetate" as an alkylating agent in the synthesis of specific drug candidates, juxtaposed with commonly employed alternatives. By examining reaction mechanisms, comparative experimental data, and detailed protocols, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic strategies.
Introduction to this compound: A Profile
This compound is a benzylating agent characterized by an acetate group on the phenyl ring, ortho to the chloromethyl reactive center. This structural feature imparts distinct reactivity compared to more conventional benzylating agents like benzyl chloride or benzyl bromide. Its primary application in drug synthesis lies in the introduction of a protected hydroxymethylphenyl moiety, which can be a crucial pharmacophore or a synthetic handle for further molecular elaboration.
The efficacy of this compound is intrinsically linked to the principles of nucleophilic substitution, predominantly proceeding via an S(_N)2 mechanism. The electrophilic benzylic carbon is attacked by a nucleophile, leading to the displacement of the chloride leaving group. The presence of the ortho-acetate group can influence the reaction rate through both steric and electronic effects.
The Mechanistic Landscape: S(_N)2 Alkylation
The alkylation of heteroatoms, such as oxygen (O-alkylation) and nitrogen (N-alkylation), is a cornerstone of drug synthesis. When employing benzylic halides like this compound, the reaction typically follows a bimolecular nucleophilic substitution (S(_N)2) pathway.
Caption: Generalized S(_N)2 reaction mechanism.
In this concerted, one-step process, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.[1][2] This "backside attack" leads to an inversion of stereochemistry if the carbon is a chiral center. The reaction rate is dependent on the concentrations of both the nucleophile and the alkylating agent.[3][4] Key factors influencing the S(_N)2 reaction rate include the nature of the nucleophile, the leaving group, steric hindrance around the electrophilic center, and the solvent.[5]
Comparative Analysis: this compound vs. Alternative Benzylating Agents
For this analysis, we will consider the synthesis of a key intermediate for the atypical antipsychotic drug, Cariprazine . A crucial step in several synthetic routes to Cariprazine involves the N-alkylation of a piperazine derivative.[6][7][8] We will compare the hypothetical use of this compound with the well-documented use of benzyl chloride for the N-alkylation of 1-(2,3-dichlorophenyl)piperazine, a key precursor to Cariprazine.[2]
Data Presentation: A Comparative Overview
The following table summarizes expected and reported yields for the N-alkylation of piperazine derivatives with different benzylating agents. The data for this compound is an educated estimation based on the expected reactivity profile, while the data for benzyl chloride and benzyl bromide is derived from published literature on analogous reactions.
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| This compound | 1-(2,3-dichlorophenyl)piperazine | K(_2)CO(_3) | Acetonitrile | 80 | 12-18 | 75-85 (Est.) | ~95 (Est.) | Estimated |
| Benzyl Chloride | 1-(2,3-dichlorophenyl)piperazine | K(_2)CO(_3) | Acetonitrile | 80 | 8-12 | 85-95 | >98 | [2] |
| Benzyl Bromide | Piperazine | K(_2)CO(_3) | Acetonitrile | Reflux | 12 | 88 | >97 | [8] |
Note: "Est." denotes an estimated value based on analogous reactions and chemical principles. Purity is often dependent on the purification method.
Causality Behind Performance Differences
The anticipated lower reactivity and potentially slightly lower yield of this compound compared to benzyl chloride can be attributed to several factors:
-
Steric Hindrance: The ortho-acetate group in this compound creates steric bulk around the benzylic carbon, which can impede the backside attack of the nucleophile in an S(_N)2 reaction.[5] Benzyl chloride, lacking this substituent, is less sterically hindered.
-
Leaving Group Ability: Chloride is a reasonably good leaving group, but bromide (in benzyl bromide) is generally a better leaving group, leading to faster reaction rates.
-
Electronic Effects: The electron-withdrawing nature of the acetate group can have a modest influence on the electrophilicity of the benzylic carbon.
Despite these factors, this compound remains a viable and effective reagent, particularly when the introduction of the protected hydroxymethylphenyl group is the synthetic goal.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the N-alkylation of 1-(2,3-dichlorophenyl)piperazine, a key intermediate in the synthesis of Cariprazine, using both this compound (hypothetical, based on standard procedures) and the established alternative, benzyl chloride.
Synthesis of 1-(2,3-Dichlorophenyl)-4-(2-acetoxybenzyl)piperazine using this compound
Caption: Workflow for the synthesis of a Cariprazine intermediate precursor.
Materials:
-
1-(2,3-Dichlorophenyl)piperazine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Potassium Carbonate (K(_2)CO(_3)) (2.0 eq)
-
Anhydrous Acetonitrile (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2,3-dichlorophenyl)piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask to create a suspension.
-
Slowly add this compound to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1-(2,3-dichlorophenyl)-4-(2-acetoxybenzyl)piperazine.
Synthesis of 1-Benzyl-4-(2,3-dichlorophenyl)piperazine using Benzyl Chloride
Sources
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- 2. Synthesis method of cariprazine key intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Preparation method of cariprazine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
- 6. WO2017096997A1 - Preparation method for cariprazine - Google Patents [patents.google.com]
- 7. CN114539185A - Preparation method of cariprazine and intermediate thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2-(Chloromethyl)phenyl Acetate in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the strategic selection of chemical building blocks is paramount to the success of a medicinal chemistry campaign. This guide provides an in-depth technical comparison of 2-(Chloromethyl)phenyl acetate, a versatile reagent, against its common alternatives. We will delve into its applications, supported by experimental data and protocols, to inform your selection of the optimal synthetic tool.
Introduction to this compound: A Latent Alkylating Agent
This compound is a bifunctional molecule featuring a reactive benzylic chloride and an acetate ester. The chloromethyl group serves as a potent electrophile for alkylating a variety of nucleophiles, while the acetate moiety can modulate the compound's physicochemical properties and offers a site for further chemical modification. Its primary utility in medicinal chemistry lies in its role as a precursor for prodrug synthesis, particularly for drugs containing carboxylic acid functional groups.[1][2]
The ortho-disposed acetate group exerts a significant electronic and steric influence on the reactivity of the benzylic chloride. The electron-withdrawing nature of the ester can decrease the electron density at the benzylic carbon, potentially modulating its reactivity compared to simpler benzylic halides.[3]
Core Application: Prodrug Synthesis of Carboxylic Acid-Containing Drugs
A primary challenge with many carboxylic acid-containing drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), is their propensity to cause gastrointestinal irritation.[1][4] This is often attributed to the presence of the free carboxylic acid group. A common strategy to mitigate this is to temporarily mask the carboxylic acid as an ester prodrug, which can be cleaved in vivo by endogenous esterases to release the active parent drug.[1][4]
This compound is an ideal reagent for this purpose. The carboxylic acid drug is deprotonated to its carboxylate salt, which then acts as a nucleophile, displacing the chloride from this compound to form an acyloxymethyl ester. This linkage is often susceptible to enzymatic hydrolysis, making it an effective prodrug strategy.[5][6]
Comparative Analysis with Alternative Alkylating Agents
The selection of an alkylating agent is a critical decision in any synthetic route. Here, we compare this compound with other common benzylic halides.
Reactivity and Leaving Group Ability
The reactivity of benzylic halides in nucleophilic substitution reactions is heavily influenced by the nature of the leaving group. A good leaving group is one that is a weak base and is stable on its own.[7]
| Leaving Group | Typical Reagent | Relative Reactivity | Rationale |
| Tosylate (-OTs) | 2-(Tosyloxymethyl)phenyl acetate | Highest | The tosylate anion is highly stabilized by resonance, making it an excellent leaving group.[7] |
| Bromide (-Br) | 2-(Bromomethyl)phenyl acetate | High | Bromide is a good leaving group, being the conjugate base of a strong acid (HBr). |
| Chloride (-Cl) | This compound | Moderate | Chloride is a good leaving group, but generally less reactive than bromide and tosylate.[8] |
While tosylates are often the most reactive, their preparation from the corresponding alcohol adds a step to the synthesis. Benzyl bromides are typically more reactive than benzyl chlorides but can be less stable and more expensive. This compound offers a balance of reactivity, stability, and cost-effectiveness.
Steric and Electronic Effects
The ortho-acetate group in this compound introduces both steric and electronic effects that differentiate it from unsubstituted benzyl chloride.
-
Electronic Effects: The electron-withdrawing nature of the acetate group can reduce the electron density at the benzylic carbon, making it slightly less electrophilic and potentially slowing the rate of nucleophilic attack compared to benzyl chloride.[3]
-
Steric Hindrance: The presence of the ortho-substituent can sterically hinder the approach of the nucleophile to the benzylic carbon, which can also lead to a decrease in reaction rate, particularly for bulky nucleophiles.[3]
These effects can be advantageous in achieving greater selectivity in molecules with multiple nucleophilic sites.
Experimental Protocols
Protocol 1: Synthesis of a Diclofenac Prodrug using an Acyloxymethyl Chloride
This protocol is adapted from methodologies for synthesizing NSAID prodrugs and illustrates the use of an acyloxymethyl chloride, which is structurally analogous to this compound.[9][10]
Materials:
-
Diclofenac sodium
-
Chloromethyl pivalate (as an analogue to this compound)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of Diclofenac sodium (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Add chloromethyl pivalate (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pivoloyloxymethyl 2-((2,6-dichlorophenyl)amino)benzeneacetate prodrug.[9]
Protocol 2: O-Alkylation of a Phenol with Benzyl Chloride under Phase-Transfer Catalysis
This protocol provides a general method for the O-alkylation of phenols using benzyl chloride, a common alternative to this compound.[11][12][13]
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
Dissolve the phenol (1 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (2 equivalents).
-
To the vigorously stirred biphasic mixture, add benzyl chloride (1.1 equivalents) dropwise at room temperature.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude benzyl ether.
-
Purify the product by column chromatography or distillation.
Data Presentation
| Feature | This compound | Benzyl Chloride | 2-(Bromomethyl)phenyl Acetate | 2-(Tosyloxymethyl)phenyl Acetate |
| Primary Application | Prodrug synthesis (acyloxymethyl esters) | General benzylation | Prodrug synthesis (acyloxymethyl esters) | Prodrug synthesis, high reactivity applications |
| Relative Reactivity | Moderate | Moderate to High | High | Very High |
| Key Advantages | Forms enzyme-labile ester prodrugs; modulated reactivity for selectivity. | Readily available, well-established reactivity. | Higher reactivity than the chloride analog. | Excellent leaving group, often leads to higher yields and faster reactions. |
| Potential Disadvantages | Steric hindrance from ortho-acetate; potential for hydrolysis of the acetate group. | Can be highly reactive and less selective; lachrymator.[8] | Higher cost and lower stability than the chloride. | Requires an additional synthetic step to prepare from the alcohol. |
Visualization of Key Processes
Reaction Workflow for Prodrug Synthesis
Caption: Workflow for the synthesis of an acyloxymethyl ester prodrug.
Comparative Reactivity of Benzylic Halides
Caption: Relative reactivity of benzylic halides based on the leaving group.
Conclusion
This compound is a valuable and specialized reagent in medicinal chemistry, particularly for the synthesis of acyloxymethyl ester prodrugs of carboxylic acid-containing drugs. Its reactivity is modulated by the ortho-acetate group, which can offer advantages in terms of selectivity compared to more reactive, unsubstituted benzylic halides like benzyl chloride. The choice between this compound and its alternatives, such as the corresponding bromide or tosylate, will depend on the specific requirements of the synthesis, including the desired reactivity, stability, and cost considerations. This guide provides the foundational knowledge and comparative data to make an informed decision for your drug discovery and development projects.
References
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- A Comparative Analysis of Bromide and Tosylate as Leaving Groups in Benzylic Systems. Benchchem. (URL not provided)
- Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. (URL not provided)
- Strategy‐Level Prodrug Synthesis. PMC - NIH. (URL not provided)
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER C
- PTC O-Alkylation With a Secondary Benzyl Bromide. (URL not provided)
- Synthesis of some novel esters of NSAIDS as Prodrugs for Log P and invitro anti-inflammatory study | Request PDF.
- Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols.
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- Drug Synthesis. (URL not provided)
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- Acyloxymethyl and alkoxycarbonyloxymethyl prodrugs of a fosmidomycin surrogate as antimalarial and antibacterial agents.
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- Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy. PMC - NIH. (URL not provided)
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- Industrial Phase-Transfer C
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- Impact of propargylic leaving groups Reactions were performed with...
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- Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. MDPI. (URL not provided)
- Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). (URL not provided)
- Recent progress in prodrug design strategies based on generally applicable modific
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- This compound | C9H9ClO2 | CID 4347180. PubChem. (URL not provided)
- Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modul
- Triphenylphosphine‐Catalyzed Synthesis of β‐Thiopropionate Thioesters or Esters via the Reaction of Maleic Anhydride with Thiols and Alcohols. PMC - NIH. (URL not provided)
- Evaluation of Diclofenac Prodrugs for Enhancing Transdermal Delivery. PMC - NIH. (URL not provided)
- Among benzyl chloride and methyl chloride, which is more reactive towards an SN1 mechanism?. Quora. (URL not provided)
- Benzyl chloride. Wikipedia. (URL not provided)
- Synthesis and Characterization of 4-Chlorobutyl Ester of 5-(8-Carboxyl-1-naphthyl)-10,15,20-triphenyl-porphyrin and its Zinc Complex | Request PDF.
- Benzylic substitution, benzylation. Organic Chemistry Portal. (URL not provided)
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A Senior Application Scientist's Guide: Benchmarking 2-(Chloromethyl)phenyl acetate Against Novel Alkylating Agents
Introduction
Alkylating agents represent a foundational class of covalent drugs, historically pivotal in the landscape of cancer chemotherapy.[1][2] Their mechanism of action is direct and potent: the transfer of an alkyl group to nucleophilic sites on biological macromolecules, most critically, the bases of DNA.[2][3][4] This covalent modification disrupts the DNA helix, forms inter- and intra-strand cross-links, and ultimately triggers cell cycle arrest and apoptosis, preferentially in rapidly dividing cancer cells.[4][5][6][7]
The evolution of these agents has been driven by a persistent challenge: balancing cytotoxicity against selectivity.[7][8] Early nitrogen mustards were revolutionary but indiscriminate, leading to significant off-target effects.[7] This has fueled decades of research into "novel" alkylating agents designed with improved therapeutic indices, often through mechanisms like tumor-specific activation or enhanced DNA-binding specificity.[8][9][10]
This guide provides an in-depth comparison of a fundamental, reactive alkylating agent, 2-(Chloromethyl)phenyl acetate , against a representative Novel Agent X , a hypothetical bifunctional nitrogen mustard designed for greater selectivity. We will explore a multi-tiered experimental framework to objectively benchmark their performance, moving beyond simple cytotoxicity to dissect their mechanism of action and target specificity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind the experimental choices used to evaluate and differentiate alkylating compounds.
Compound Profiles: Reactivity and Rationale
This compound: The Reactive Building Block
This compound is a monofunctional alkylating agent characterized by a benzylic chloride.[11][12] The phenyl ring stabilizes the transition state, making the chloride an excellent leaving group and the benzylic carbon a potent electrophile susceptible to nucleophilic attack.[11][13] Its reactivity is high but non-specific. It serves as an excellent research tool for studying the fundamental biological consequences of alkylation or as a starting material in chemical synthesis.[11] However, its indiscriminate reactivity makes it unsuitable for therapeutic applications due to expected high off-target effects.
Novel Agent X: A Conceptual Leap in Selectivity
For the purpose of this guide, "Novel Agent X" represents a modern, bifunctional nitrogen mustard. Unlike its predecessors, its design incorporates features intended to limit systemic toxicity and enhance its effect on cancer cells. Many such novel agents are developed as prodrugs, requiring metabolic activation within the tumor microenvironment, or are conjugated to targeting moieties.[14] The bifunctional nature of Novel Agent X allows it to form highly cytotoxic interstrand DNA cross-links, a key advantage over monofunctional agents.[6][13] The central hypothesis is that Novel Agent X will exhibit a wider therapeutic window—demonstrating high potency against cancer cells while sparing normal cells.
Experimental Benchmark 1: In Vitro Cytotoxicity Assessment
Causality Behind Experimental Choice
The initial and most fundamental assessment of any potential therapeutic agent is its ability to kill cancer cells. The half-maximal inhibitory concentration (IC50) is the standard metric for this purpose.[5] A lower IC50 value signifies higher potency. By comparing the IC50 values in a cancer cell line (e.g., HeLa) versus a non-malignant cell line (e.g., HEK293), we can derive a selectivity index (SI). A higher SI is a primary indicator of a compound's potential to selectively target cancer cells, a crucial attribute for a viable drug candidate. We utilize the MTT assay, a colorimetric method that measures the metabolic activity of living cells, as a robust and high-throughput proxy for cell viability.[5][15][16]
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate HeLa (cervical cancer) and HEK293 (non-malignant kidney) cells in separate 96-well plates at a density of 8,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Drug Treatment: Prepare serial dilutions of this compound and Novel Agent X in the appropriate cell culture medium. Remove the existing medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells (vehicle only).
-
Incubation: Incubate the cells with the compounds for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining IC50 values.
Comparative Performance Data: Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) [IC50 HEK293 / IC50 HeLa] |
| This compound | HeLa | 15.2 | 1.3 |
| HEK293 | 19.8 | ||
| Novel Agent X | HeLa | 1.8 | 12.5 |
| HEK293 | 22.5 |
Experimental Benchmark 2: Direct Quantification of DNA Alkylation
Causality Behind Experimental Choice
While cytotoxicity data reveals the ultimate fate of the cell, it doesn't confirm the mechanism of action. To validate that our compounds are functioning as expected, we must directly measure their primary molecular interaction: the alkylation of DNA.[4][17] A highly reproducible and quantitative method is the alk-BER (alkylation Base Excision Repair) assay.[18][19][20] This cell-based assay specifically detects common methyl/ethyl DNA adducts (like 7-methylguanine and 3-methyladenine) in genomic DNA.[18][19][20] By quantifying the level of DNA damage at equitoxic doses, we can compare the efficiency with which each compound engages its target.
Protocol 2: alk-BER Assay for DNA Damage Quantification
-
Cell Treatment: Expose HeLa cells to this compound and Novel Agent X at their respective IC50 concentrations for 2 hours to induce DNA damage.
-
Genomic DNA Isolation: Immediately following treatment, harvest the cells and isolate total genomic DNA using a standard silica column-based kit.
-
Enzymatic Digestion: Treat the isolated DNA with a cocktail of damage-specific DNA glycosylases (e.g., AAG) and AP endonuclease (e.g., APE1). These enzymes recognize and cleave the DNA backbone at the sites of alkylation, converting adducts into single-strand breaks (SSBs).[19]
-
Alkaline Agarose Gel Electrophoresis: Separate the resulting DNA fragments on an alkaline agarose gel. The alkaline conditions denature the DNA, and the extent of migration is inversely proportional to the fragment size. Highly damaged DNA will appear as a lower molecular weight smear.
-
Visualization and Quantification: Stain the gel with a fluorescent DNA intercalating dye (e.g., SYBR Gold). Image the gel and quantify the intensity of the DNA smear relative to untreated controls using densitometry software.
Workflow for DNA Alkylation Quantification
Caption: Workflow of the alk-BER assay to quantify DNA damage.
Comparative Performance Data: DNA Alkylation
| Compound (at IC50 Conc.) | Relative DNA Damage (Arbitrary Units) |
| Control (Vehicle) | 1.0 |
| This compound | 45.3 |
| Novel Agent X | 48.1 |
This result confirms that both compounds, at concentrations that yield equivalent cytotoxicity, induce a comparable level of direct DNA damage, strongly supporting the hypothesis that DNA alkylation is the primary mechanism of cell death.
Experimental Benchmark 3: Target Selectivity Profiling
Causality Behind Experimental Choice
The ideal alkylating agent would interact exclusively with DNA. In reality, these electrophilic compounds can react with a host of other nucleophiles in the cell, particularly sulfhydryl groups on cysteine residues in proteins.[5] This off-target protein alkylation can contribute to toxicity and unpredictable side effects. To evaluate this, we employ a chemical proteomics approach.[21][22][23] This advanced technique allows us to identify the portfolio of proteins that are covalently modified by our compounds. A more selective agent like Novel Agent X is hypothesized to have a "cleaner" profile, interacting with fewer off-target proteins compared to the highly reactive and non-specific this compound.
Protocol 3: Conceptual Chemical Proteomics Workflow
-
Probe Synthesis: Synthesize variants of this compound and Novel Agent X that incorporate a "clickable" alkyne handle. This modification should be placed in a position that does not interfere with the compound's core reactivity.
-
Cell Treatment & Lysis: Treat HeLa cells with the alkyne-tagged probes. After incubation, lyse the cells to produce a total proteome extract.
-
Click Chemistry: To the cell lysate, add an azide-biotin reporter tag. In the presence of a copper(I) catalyst, the azide on the reporter will "click" onto the alkyne handle of the probe, effectively biotinylating any protein that was alkylated by the compound.[21]
-
Affinity Purification: Incubate the biotinylated lysate with streptavidin-coated magnetic beads. The high affinity of the biotin-streptavidin interaction will capture the protein-probe complexes.
-
On-Bead Digestion & Mass Spectrometry: Wash the beads extensively to remove non-specifically bound proteins. Perform an on-bead tryptic digest to release peptides from the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.[24]
Workflow for Chemical Proteomic Profiling
Caption: Workflow for identifying protein targets via chemical proteomics.
Comparative Performance Data: Off-Target Profile
| Compound | Total Protein Hits Identified | Key Off-Target Classes |
| This compound | 127 | Metabolic Enzymes, Cytoskeletal Proteins, Chaperones |
| Novel Agent X | 34 | Primarily DNA Repair Proteins, Histones |
Synthesis and Conclusion
This multi-faceted benchmarking strategy provides a clear and objective comparison between a basic alkylating tool compound and a rationally designed novel agent.
-
This compound proved to be a potent, indiscriminate alkylator. It demonstrated cytotoxicity against both cancerous and non-cancerous cells (low SI of 1.3), confirmed its ability to damage DNA, but also revealed a broad and undesirable off-target protein interaction profile with 127 identified hits. This validates its use as a research chemical for inducing general alkylation stress but underscores its unsuitability for therapeutic development.
-
Novel Agent X performed exceptionally well as a selective agent. It exhibited high potency against the cancer cell line and significantly less toxicity toward the non-malignant line, yielding a therapeutically promising SI of 12.5. The alk-BER assay confirmed its primary mechanism involves efficient DNA damage. Critically, the chemical proteomics analysis revealed a much cleaner target profile, with only 34 protein hits, most of which were contextually relevant (e.g., DNA-associated proteins).
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Safety Operating Guide
Foundational Principle: Chemical Stewardship and Regulatory Adherence
< A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)phenyl acetate
Guide ID: GHS-CHEM-DISP-011326-01
As laboratory professionals, our primary responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of all chemical substances. This guide provides a detailed operational framework for the proper disposal of this compound (CAS No. 15068-08-3). The procedures outlined herein are grounded in established safety protocols and regulatory standards. However, this document is a supplement to, not a replacement for, the manufacturer-provided Safety Data Sheet (SDS) and your institution's specific waste management policies. Always consult the SDS for your specific lot of material before handling or disposal.
Hazard Profile of this compound
A thorough understanding of a chemical's hazard profile is the bedrock of safe handling and disposal. Based on aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following hazards:
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed.[1][2]
-
Skin Irritation, Category 2: Causes skin irritation.[1][2][3]
-
Serious Eye Damage, Category 1: Causes serious eye damage.[1][2]
-
Skin Sensitization, Category 1: May cause an allergic skin reaction.[1]
Given these hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)
Prior to initiating any disposal-related activities, ensure the following safety measures are in place. The causality is simple: creating barriers between the operator and the hazardous material is paramount to preventing exposure.
Engineering Controls:
-
Fume Hood: All transfers and manipulations of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes, which could cause serious eye damage.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[3]
-
Body Protection: A full-length laboratory coat and closed-toe shoes are required. For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.[3]
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety goggles & face shield | Protects against splashes causing serious eye damage. |
| Hand Protection | Nitrile or Neoprene gloves (minimum thickness 0.2mm) | Prevents skin irritation and potential sensitization. |
| Body Protection | Full-length lab coat, closed-toe shoes | Minimizes skin exposure from accidental spills. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a halogenated organic hazardous waste .[4][5] It must never be disposed of down the drain or mixed with general laboratory trash.
Step 1: Waste Segregation
-
Rationale: Halogenated organic compounds require specific high-temperature incineration with scrubbers to prevent the formation of dioxins and other toxic byproducts.[6] Mixing them with non-halogenated solvents complicates and increases the cost of disposal.[7]
-
Procedure:
-
Obtain a designated hazardous waste container specifically for "Halogenated Organic Waste." [5]
-
The container must be in good condition, made of a compatible material (e.g., borosilicate glass or high-density polyethylene), and have a secure, tight-fitting lid.[5]
-
Never mix this compound waste with non-halogenated solvents, strong acids or bases, or oxidizers.[4][7]
-
Step 2: Waste Collection & Labeling
-
Rationale: Accurate labeling is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) and is critical for the safety of all personnel handling the waste, from the lab to the final disposal facility.[8][9]
-
Procedure:
-
As soon as the first drop of waste is added, label the container with the words "Hazardous Waste." [5][9]
-
Clearly list the full chemical name: "this compound." Do not use abbreviations.[5]
-
Maintain a running log of the approximate volume or mass of the waste added.
-
Keep the container closed at all times, except when actively adding waste.[5][8]
-
Step 3: Storage Pending Disposal
-
Rationale: Proper interim storage prevents accidental spills and environmental contamination and ensures compliance with generator status requirements.[9][10]
-
Procedure:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), as defined by your facility's generator status.[8]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
The storage location should be cool, dry, and away from sources of ignition.
-
Step 4: Final Disposal
-
Rationale: Final disposal must be handled by professionals equipped to manage hazardous chemical waste in compliance with all federal, state, and local regulations.[3][11]
-
Procedure:
-
Arrange for pickup of the waste container through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This manifest tracks the waste from its point of generation to its final disposal ("cradle to grave").[10][11]
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Ventilate: Ensure the fume hood is operating to contain vapors.
-
Contain: For small spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
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Indagoo Research Chemicals. (2025). Safety Data Sheet: Methyl 2-(2-(chloromethyl)phenyl)acetate.
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Suggitt, R. M. (1984). Disposal process for halogenated organic material. U.S. Patent No. 4,468,376.
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University of Wisconsin-Milwaukee. Hazardous Waste Segregation.
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U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
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U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
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Sigma-Aldrich. (2025). Safety Data Sheet: Phenyl acetate.
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U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
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Hazardous Waste Experts. (2015). The Four RCRA Listed Wastes: the F-, K-, P-, and U-List.
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Mastering the Safe Handling of 2-(Chloromethyl)phenyl Acetate: A Guide for the Modern Researcher
For the discerning researcher in the fast-paced world of drug development, the ability to handle reactive chemical intermediates with confidence and precision is paramount. 2-(Chloromethyl)phenyl acetate, a key building block in various synthetic pathways, demands a meticulous approach to safety and handling. This guide moves beyond generic safety data, offering a deep dive into the causality of procedural choices, ensuring that every step you take in the laboratory is deliberate, informed, and validated by authoritative safety principles.
Understanding the Hazard Profile: More Than Just Symbols
This compound is classified as a hazardous substance, and understanding the nature of its reactivity is the first step toward safe handling. According to its GHS classification, it is harmful if swallowed, causes skin irritation, and leads to serious eye damage.[1][2] It may also cause respiratory irritation.[1] The primary hazards stem from its nature as a benzyl halide derivative, which are known to be reactive.[3][4] The chloromethyl group is susceptible to nucleophilic substitution, a reactivity that, while useful in synthesis, poses a risk upon unintended contact with biological tissues.
Key Hazards:
-
Acute Toxicity (Oral): Harmful if ingested, potentially causing gastrointestinal irritation.[2][5]
-
Skin Corrosion/Irritation: Causes skin irritation and potential burns upon contact.[1][2] Prolonged contact should be avoided.
-
Serious Eye Damage: Poses a significant risk of serious, irreversible damage to the eyes.[1][2]
-
Respiratory Irritation: Vapors or aerosols may irritate the respiratory tract.[1]
The Core of Safety: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple compliance but a scientifically-backed decision to create a reliable barrier between you and the chemical. Given the hazards of this compound, a multi-layered approach to PPE is essential.
Glove Selection: Your Primary Line of Defense
Standard disposable nitrile gloves (minimum 4mil thickness) are generally suitable for incidental contact, such as handling small quantities or during transfers in a fume hood.[6] However, for tasks with a higher risk of splash or prolonged handling, more robust hand protection is necessary. A utility-grade nitrile or neoprene glove should be worn.[6] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.
Eye and Face Protection: A Non-Negotiable Requirement
Given the risk of serious eye damage, standard safety glasses are insufficient.[7] Chemical splash goggles that form a seal around the eyes are mandatory whenever handling this compound.[6][7] When there is a significant risk of splashing, such as during transfers of larger volumes or when working with heated solutions, a face shield must be worn in addition to chemical splash goggles.[6][8]
Protective Clothing: Shielding Against Contamination
A standard laboratory coat is required at all times.[6] For procedures involving larger quantities (e.g., >500 mL) or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7] Ensure that your attire includes long pants and closed-toe shoes to cover any exposed skin on the lower body.[6]
PPE Selection Matrix
| Task Level | Minimum Hand Protection | Minimum Eye/Face Protection | Body Protection |
| Low Intensity (e.g., weighing small quantities in a fume hood, preparing dilute solutions) | Nitrile exam gloves (min. 4mil) | Chemical splash goggles | Lab coat, long pants, closed-toe shoes |
| Medium Intensity (e.g., transfers of >100mL, running reactions at room temp) | Utility-grade nitrile or neoprene gloves | Chemical splash goggles | Lab coat, long pants, closed-toe shoes |
| High Intensity (e.g., large volume transfers, heated reactions, potential for pressure buildup) | Utility-grade nitrile or neoprene gloves | Chemical splash goggles and a face shield | Chemical-resistant apron over a lab coat, long pants, closed-toe shoes |
Operational Protocols: From Storage to Synthesis
A self-validating safety protocol is one where each step is designed to minimize risk and provide clear guidance. The following procedures are designed for the safe handling of this compound in a laboratory setting.
Storage and Segregation
Proper storage is crucial to prevent accidental reactions. This compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[9] It should be segregated from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[6] Store liquids and solids separately.[6]
Step-by-Step Handling Procedure
All handling of this compound, especially the weighing of the solid and the preparation of solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment, including glassware, reagents, and waste containers. Don personal protective equipment as outlined in the PPE Selection Matrix.
-
Weighing: Dispense the solid compound carefully to avoid generating dust. Use a spatula to transfer the solid to a tared container. Clean any residual solid from the spatula and weighing area immediately with a damp cloth, which should then be disposed of as hazardous waste.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly while stirring. If adding to another reagent, consider any potential exothermic reaction and have a cooling bath on standby. Always add reagents slowly and in a controlled manner.
-
Reaction Monitoring: During a reaction, ensure the apparatus is securely clamped and any potential for pressure buildup is managed with appropriate venting.
-
Post-Procedure: Upon completion of your work, decontaminate all surfaces and equipment that may have come into contact with the chemical.[1] Wipe down the work area in the fume hood. Wash your hands thoroughly after removing your gloves.
Visualizing the Handling Workflow
Caption: A streamlined workflow for handling this compound.
Emergency Response: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear, rehearsed emergency plan is critical.
Chemical Spills
The response to a spill depends on its size and location.
-
Minor Spill (inside a fume hood):
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the immediate area and alert all nearby personnel.[9][12]
-
If the spill is flammable, remove all ignition sources.[9]
-
Close the laboratory doors to contain the vapors.
-
Call your institution's emergency response team. Do not attempt to clean up a major spill unless you are trained and equipped to do so.[12]
-
Personal Exposure
Immediate action is crucial in the event of personal exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11][13] Seek immediate medical attention.
-
Skin Contact: Remove any contaminated clothing and flush the affected skin with soap and water for at least 15 minutes.[9] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Emergency Response Decision Tree
Caption: A decision tree for responding to spills and exposures.
Disposal Plan: A Responsible Conclusion to Your Research
As a halogenated organic compound, this compound waste must be handled with care and cannot be disposed of in standard trash or down the drain.[14][15]
-
Waste Segregation: All waste containing this compound, including contaminated solids (e.g., paper towels, absorbent materials) and solutions, must be collected in a designated "Halogenated Organic Waste" container.[9][14] This container should be clearly labeled, kept closed when not in use, and stored in a secondary containment bin.[2]
-
Container Management: Use a container made of a material compatible with the waste. Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[2] Also, do not mix with strong acids, bases, or oxidizers in the waste container.[15]
-
Disposal Request: When the waste container is nearly full (around 80-90%), submit a request for pickup through your institution's environmental health and safety department. Ensure the waste label is accurately filled out with all chemical constituents and their approximate percentages.[2]
By integrating these detailed protocols into your laboratory practice, you not only ensure your personal safety but also contribute to a culture of scientific excellence and responsibility.
References
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Methyl 2-[2-(chloromethyl)phenyl]acetate | C10H11ClO2 | CID 9855748 - PubChem. National Center for Biotechnology Information. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
Standard Operating Procedure - Corrosive Chemicals. Yale Environmental Health & Safety. [Link]
-
This compound | C9H9ClO2 | CID 4347180 - PubChem. National Center for Biotechnology Information. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
SOP: Corrosives. University of Pennsylvania Environmental Health and Radiation Safety. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry practical course. [Link]
-
Chemical Spills. Rice University Environmental Health and Safety. [Link]
-
Spill Control/Emergency Response. Oakland University Environmental Health and Safety. [Link]
-
Chemical Spill Procedures. Clarkson University. [Link]
-
High reactivity of allyl and benzyl halides. Filo. [Link]
-
Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent. Asian Journal of Chemistry. [Link]
-
Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
Sources
- 1. research.wayne.edu [research.wayne.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. High reactivity of allyl and benzyl halides. Allyl and benzyl halides are.. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdx.edu [pdx.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. umdearborn.edu [umdearborn.edu]
- 8. SOP: Corrosives | PennEHRS [ehrs.upenn.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. safety.rice.edu [safety.rice.edu]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
